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Core Science & Biosynthesis

Foundational

4-(Butylthio)phenylmethanol chemical structure and properties

Structural Dynamics, Synthetic Utility, and Applications Executive Summary 4-(Butylthio)phenylmethanol (also known as p-(butylthio)benzyl alcohol) is a specialized organosulfur intermediate critical in the synthesis of p...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Utility, and Applications

Executive Summary

4-(Butylthio)phenylmethanol (also known as p-(butylthio)benzyl alcohol) is a specialized organosulfur intermediate critical in the synthesis of photoinitiators, pharmaceutical bioisosteres, and functionalized polymers. Characterized by a para-substituted benzene ring bridging a lipophilic butyl sulfide tail and a reactive hydroxymethyl head, this molecule serves as a versatile "linchpin" in organic synthesis. Its sulfide moiety provides a handle for oxidation modulation (to sulfoxides/sulfones), while the benzylic alcohol offers a gateway to electrophilic substitution, oxidation, or esterification.

This guide details the physicochemical properties, validated synthetic protocols, and reaction pathways of 4-(Butylthio)phenylmethanol, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
2.1 Structural Analysis

The molecule consists of a central aromatic core substituted at the 1- and 4-positions.

  • Electron Donating Group (EDG): The butylthio (-S-Bu) group at the para position is a strong electron donor by resonance, activating the ring and increasing electron density at the benzylic position.

  • Lipophilicity: The butyl chain significantly increases the logP compared to its methylthio analog, enhancing solubility in non-polar organic solvents and permeability in biological systems.

  • Reactive Center: The primary benzylic alcohol is susceptible to oxidation (to aldehyde/acid) and nucleophilic substitution (via SN1 pathways due to the stabilized benzylic carbocation).

2.2 Property Data Table

Note: Specific experimental values for the butyl homolog are rare in open literature; values below are derived from authoritative data on the aldehyde precursor (CAS 53606-10-3) and the methylthio analog (CAS 3446-90-0).

PropertyValue / DescriptionSource/Inference
IUPAC Name [4-(Butylsulfanyl)phenyl]methanolStandard Nomenclature
Molecular Formula C₁₁H₁₆OSCalculated
Molecular Weight 196.31 g/mol Calculated
CAS Number (Precursor) 53606-10-3 (Aldehyde)[1]
Physical State Viscous Oil or Low-Melting SolidInferred from Methylthio analog (MP 41-43°C)
Solubility High: EtOH, DCM, Toluene; Low: WaterLipophilic Butyl Chain
Predicted LogP ~3.4 - 3.8Structure-Activity Relationship (SAR)
pKa (Alcohol) ~15 (Typical primary alcohol)General Chemical Principle
Synthetic Methodologies

Two primary routes are established for the synthesis of 4-(Butylthio)phenylmethanol. Route A is preferred for high purity and yield, utilizing the commercially available aldehyde precursor.

Route A: Chemoselective Reduction of 4-(Butylthio)benzaldehyde

This method utilizes Sodium Borohydride (NaBH₄) to selectively reduce the aldehyde without affecting the sulfide linkage.

Reagents:

  • 4-(Butylthio)benzaldehyde (CAS 53606-10-3)[1]

  • Sodium Borohydride (NaBH₄)

  • Solvent: Methanol or Ethanol (Anhydrous)

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 4-(Butylthio)benzaldehyde in 30 mL of anhydrous methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the hydride addition.

  • Reduction: Slowly add 12.0 mmol (1.2 eq) of NaBH₄ in small portions over 15 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quenching: Quench excess hydride by adding 5 mL of water or saturated NH₄Cl solution dropwise.

  • Extraction: Remove methanol under reduced pressure. Extract the residue with Dichloromethane (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. If necessary, purify via silica gel chromatography.

Route B: Nucleophilic Aromatic Substitution (SnAr)

Alternatively, the sulfide bond can be formed first by reacting 4-chlorobenzyl alcohol (or 4-nitrobenzyl alcohol) with butanethiol under basic conditions, though this often requires higher temperatures or catalysts.

SynthesisPathways Aldehyde 4-(Butylthio)benzaldehyde (CAS 53606-10-3) NaBH4 NaBH4 / MeOH (Reduction) Aldehyde->NaBH4 Thiol 4-Mercaptobenzyl Alcohol Base K2CO3 / DMF (Alkylation) Thiol->Base ButylBromide n-Butyl Bromide ButylBromide->Base Product 4-(Butylthio)phenylmethanol (Target) NaBH4->Product Yield >90% Base->Product S-Alkylation

Figure 1: Dual synthetic pathways for 4-(Butylthio)phenylmethanol. Route A (Reduction) is generally preferred for milder conditions.

Reactivity & Applications
4.1 Photoinitiator Synthesis

The primary industrial application of 4-(alkylthio)phenylmethanol derivatives is in the synthesis of Type I and Type II photoinitiators (e.g., morpholino-ketones like Omnirad 907 analogs).

  • Mechanism: The alcohol is oxidized to the aldehyde, then reacted with morpholine and a Grignard reagent, followed by oxidation to the ketone.

  • Role: The sulfur atom shifts the absorption maximum (λmax) to longer wavelengths (red-shift), improving curing efficiency under UV-LED sources.

4.2 Pharmaceutical Bioisosteres

The butylthio group acts as a lipophilic anchor.

  • Metabolic Stability: The sulfide (-S-) can be oxidized in vivo to sulfoxide (-SO-) and sulfone (-SO₂-), altering polarity and potency. This "metabolic switch" is used in prodrug design.

  • Linker Chemistry: The hydroxymethyl group allows attachment to pharmacophores via ether or ester linkages.

4.3 Oxidation Pathways

The molecule possesses two distinct oxidation sites: the sulfur atom and the benzylic carbon. Chemoselectivity is key.

Reactivity Start 4-(Butylthio)phenylmethanol Sulfoxide Sulfoxide Derivative (S-Oxidation) Start->Sulfoxide H2O2 / Mild Oxidant Aldehyde 4-(Butylthio)benzaldehyde (C-Oxidation) Start->Aldehyde PCC or Swern Oxidation Chloride 4-(Butylthio)benzyl Chloride (Substitution) Start->Chloride SOCl2 / DCM Sulfone Sulfone Derivative (Strong Oxidation) Sulfoxide->Sulfone mCPBA / Excess Oxidant

Figure 2: Divergent reactivity profile showing S-oxidation vs. C-oxidation and substitution pathways.

Safety & Handling
  • Hazards: Like most benzyl alcohols and sulfides, this compound is likely an Irritant (Skin/Eye) and potentially a Skin Sensitizer .

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent spontaneous oxidation of the sulfur to sulfoxide or the alcohol to benzaldehyde. Keep refrigerated (2-8°C).

  • Odor: Expect a characteristic sulfide odor (disagreeable); handle in a well-ventilated fume hood.

References
  • Guidechem. (n.d.). 4-(Butylthio)benzaldehyde CAS 53606-10-3.[1] Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-(n-butylthio)benzaldehyde. Retrieved from

  • PubChem. (n.d.). 4-(Methylthio)benzyl alcohol (Analog Reference).[2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Methylthio)benzyl alcohol Product Sheet. Retrieved from

  • Forensic Science International. (2024). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator.[3] Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Trifluoromethyl)nicotinamide, a compound of inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-(Trifluoromethyl)nicotinamide, a compound of interest in the fields of agrochemicals and pharmacology. As a key metabolite of the insecticide Flonicamid, a thorough understanding of its physicochemical characteristics is paramount for research, development, and formulation.[1][2] This document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide standardized protocols for the empirical determination of these properties.

Chemical Identity and Structure

It is crucial to establish the precise identity of the compound . While the initial query referenced CAS 94823-88-8, extensive database searches confirm that the primary and correct identifier for 4-(Trifluoromethyl)nicotinamide is CAS 158062-71-6 .[1][3]

Synonyms: 4-(Trifluoromethyl)-3-pyridinecarboxamide, Flumetnicam[2][3] Molecular Formula: C₇H₅F₃N₂O[2][3] Molecular Weight: 190.12 g/mol [2][3]

The molecular structure, characterized by a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, is depicted below. This structure is fundamental to its physical and chemical behavior.

Figure 1: Chemical Structure of 4-(Trifluoromethyl)nicotinamide

(Image of the 2D structure of 4-(Trifluoromethyl)nicotinamide should be inserted here. This can be obtained from sources like PubChem)

Physical Properties: A Summary

The available data on the physical properties of 4-(Trifluoromethyl)nicotinamide is a mix of predicted and experimental values, with some data extrapolated from structurally similar compounds. This underscores the need for rigorous experimental verification.

PropertyValueSource/Comment
Melting Point 165°C (Predicted)[3]
Solubility No experimental data found for 4-(Trifluoromethyl)nicotinamide. Data for the related compound, 4-(Trifluoromethyl)nicotinic acid, is available and may offer some indication of solvent compatibility.[4][5]
pKa 2.50 ± 0.36 (Predicted for 4-(Trifluoromethyl)nicotinic acid)[4]
LogP 0.6 (Computed by XLogP3)[2]
Density 1.409 ± 0.06 g/cm³ (Predicted)[3]

Expert Insight: The trifluoromethyl group, being strongly electron-withdrawing, is expected to significantly influence the molecule's polarity, hydrogen bonding potential, and, consequently, its melting point and solubility. The amide group provides both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. However, the overall aromatic and fluorinated character may also impart some lipophilic properties.

Experimental Determination of Physical Properties

Given the paucity of verified experimental data, this section provides standardized protocols for determining the melting point and solubility of 4-(Trifluoromethyl)nicotinamide. These protocols are designed to be self-validating and to produce reliable, reproducible results.

Melting Point Determination: A Step-by-Step Protocol

The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.

Methodology:

  • Sample Preparation: Ensure the 4-(Trifluoromethyl)nicotinamide sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating Rate: Begin heating the sample. A rapid heating rate (e.g., 10-20°C/min) can be used for an initial approximate determination. For an accurate measurement, a slower heating rate (1-2°C/min) is crucial as the temperature approaches the expected melting point.

  • Observation: Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

  • Purity Assessment: A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow rate of temperature increase allows the system to remain in thermal equilibrium, providing a more accurate melting point determination.

Solubility Determination: A Protocol for Comprehensive Profiling

Solubility data is vital for formulation, dissolution studies, and designing further experiments. A systematic approach across a range of solvents is recommended.

Methodology:

  • Solvent Selection: Choose a diverse set of solvents representing a range of polarities. A recommended starting panel includes:

    • Water (and buffered solutions at various pH values, e.g., 4.0, 7.4, 9.0)

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Hexanes

  • Equilibrium Solubility Method: a. Add an excess amount of 4-(Trifluoromethyl)nicotinamide to a known volume of each solvent in a sealed vial. b. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, centrifuge the samples to pellet the undissolved solid. d. Carefully withdraw an aliquot of the supernatant. e. Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL or mol/L.

Trustworthiness and Self-Validation:

  • Equilibrium: Ensuring the system reaches equilibrium is critical for obtaining the true thermodynamic solubility. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h) and observing no significant change in concentration.

  • Validated Analytical Method: The use of a validated HPLC method ensures the accuracy and precision of the concentration measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the key physical properties of 4-(Trifluoromethyl)nicotinamide.

G Experimental Workflow for Physical Property Determination cluster_0 Melting Point Determination cluster_1 Solubility Determination mp_start Start: Pure Sample of 4-(Trifluoromethyl)nicotinamide mp_prep Sample Preparation: Grind to a fine powder mp_start->mp_prep mp_load Load into Capillary Tube mp_prep->mp_load mp_measure Measure Melting Range in Calibrated Apparatus mp_load->mp_measure mp_result Result: Melting Point Range (°C) mp_measure->mp_result sol_start Start: Pure Sample and Selected Solvents sol_equilibrate Equilibrate Excess Solid in Solvent (24-48h) sol_start->sol_equilibrate sol_separate Separate Solid and Supernatant (Centrifuge) sol_equilibrate->sol_separate sol_quantify Quantify Concentration in Supernatant (HPLC) sol_separate->sol_quantify sol_result Result: Solubility (mg/mL or mol/L) sol_quantify->sol_result compound_id Compound Identification (CAS 158062-71-6) compound_id->mp_start compound_id->sol_start

Caption: Workflow for determining the melting point and solubility of 4-(Trifluoromethyl)nicotinamide.

Conclusion

While predicted data for 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6) provides a useful starting point, this guide highlights the critical need for empirical determination of its physical properties. The provided protocols for melting point and solubility analysis offer a robust framework for generating the accurate and reliable data required by researchers, scientists, and drug development professionals. A thorough understanding of these fundamental characteristics is essential for advancing the scientific and commercial applications of this compound.

References

  • 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem. [Link]

  • 4-(Trifluoromethyl)nicotinic acid - Chemdad. [Link]

Sources

Foundational

An In-depth Technical Guide to (4-(butylthio)phenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (4-(butylthio)phenyl)(phenyl)methanol, a specialized be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-(butylthio)phenyl)(phenyl)methanol, a specialized benzhydrol derivative. Recognizing the importance of precise molecular understanding in research and development, this document delves into the nomenclature, synthesis, physicochemical properties, and potential applications of this compound, grounded in established chemical principles.

Nomenclature and Structure

The compound in focus, often referred to by the common name 4-butylmercapto-benzhydrol, is systematically named under IUPAC nomenclature. Understanding its formal name is crucial for unambiguous identification in literature and databases.

IUPAC Name: (4-(butylthio)phenyl)(phenyl)methanol[1]

Synonyms:

  • 4-Butylmercapto-benzhydrol[1]

  • 4-(Butylthio)-α-phenylbenzenemethanol[1]

  • Benzenemethanol, 4-(butylthio)-α-phenyl-[1]

CAS Number: 94823-88-8[1]

Molecular Formula: C₁₇H₂₀OS[1]

Structure:

Caption: Molecular structure of (4-(butylthio)phenyl)(phenyl)methanol.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and data from similar compounds. These values are essential for planning synthetic procedures, purification, and formulation.

PropertyPredicted ValueReference
Molecular Weight 272.41 g/mol [1]
Melting Point 34-36 °C[1]
Boiling Point 423.1 ± 33.0 °C[1]
Density 1.11 ± 0.1 g/cm³[1]
pKa 13.49 ± 0.20[1]

Synthesis Methodologies

The synthesis of (4-(butylthio)phenyl)(phenyl)methanol can be approached through two primary, well-established pathways in organic chemistry: the Grignard reaction and the reduction of a benzophenone. The choice of method depends on the availability of starting materials and desired scale.

Pathway 1: Grignard Reaction

This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, phenylmagnesium bromide is reacted with 4-(butylthio)benzaldehyde.

cluster_0 Precursor Synthesis cluster_1 Grignard Reaction cluster_2 Workup p_chlorobenzaldehyde 4-Chlorobenzaldehyde 4_butylthiobenzaldehyde 4-(butylthio)benzaldehyde p_chlorobenzaldehyde->4_butylthiobenzaldehyde Nucleophilic Aromatic Substitution sodium_butanethiolate Sodium butanethiolate sodium_butanethiolate->4_butylthiobenzaldehyde phenylmagnesium_bromide Phenylmagnesium bromide alkoxide_intermediate Alkoxide Intermediate phenylmagnesium_bromide->alkoxide_intermediate 4_butylthiobenzaldehyde_2 4-(butylthio)benzaldehyde 4_butylthiobenzaldehyde_2->alkoxide_intermediate alkoxide_intermediate_2 Alkoxide Intermediate final_product (4-(butylthio)phenyl)(phenyl)methanol alkoxide_intermediate_2->final_product acidic_workup Aqueous Acid acidic_workup->final_product

Caption: Grignard reaction workflow for the synthesis of (4-(butylthio)phenyl)(phenyl)methanol.

Experimental Protocol (Proposed):

  • Preparation of 4-(butylthio)benzaldehyde: This precursor can be synthesized from 4-chlorobenzaldehyde and sodium butanethiolate via a nucleophilic aromatic substitution reaction. A detailed procedure for a similar compound, 4-(n-butylthio)benzaldehyde, involves reacting the corresponding halide with sodium sulfide and butyl bromide, followed by workup and purification[2].

  • Grignard Reagent Formation: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: To a cooled solution of phenylmagnesium bromide, slowly add a solution of 4-(butylthio)benzaldehyde in anhydrous diethyl ether. The reaction is exothermic and should be controlled with an ice bath.

  • Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Reduction of 4-(butylthio)benzophenone

An alternative route involves the reduction of the corresponding ketone, 4-(butylthio)benzophenone. This method is often high-yielding and utilizes common reducing agents.

cluster_0 Precursor Synthesis cluster_1 Reduction 4_chlorobenzophenone 4-Chlorobenzophenone 4_butylthiobenzophenone 4-(butylthio)benzophenone 4_chlorobenzophenone->4_butylthiobenzophenone Nucleophilic Aromatic Substitution butanethiol Butanethiol butanethiol->4_butylthiobenzophenone 4_butylthiobenzophenone_2 4-(butylthio)benzophenone final_product (4-(butylthio)phenyl)(phenyl)methanol 4_butylthiobenzophenone_2->final_product reducing_agent Sodium Borohydride (NaBH4) reducing_agent->final_product

Caption: Reduction of 4-(butylthio)benzophenone to synthesize (4-(butylthio)phenyl)(phenyl)methanol.

Experimental Protocol (Proposed):

  • Preparation of 4-(butylthio)benzophenone: This intermediate can be prepared by the reaction of 4-chlorobenzophenone with butanethiol in the presence of a base, such as potassium hydroxide, in a suitable solvent like dimethylformamide. A patent describes a similar synthesis of 4-butylthiobenzophenone[3].

  • Reduction: Dissolve 4-(butylthio)benzophenone in a suitable solvent, such as methanol or ethanol. Cool the solution in an ice bath and add a reducing agent, like sodium borohydride, portion-wise.

  • Workup and Purification: After the reaction is complete, neutralize the mixture with a dilute acid and remove the solvent. Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Characterization

For a novel or specialized compound, thorough characterization is paramount to confirm its identity and purity. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the aromatic protons, the methine proton of the benzhydryl group, and the protons of the butyl group. The hydroxyl proton may appear as a broad singlet.

    • ¹³C NMR would display distinct signals for the different carbon atoms in the molecule, including the two phenyl rings, the benzylic carbon, and the carbons of the butylthio group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as characteristic peaks for C-H and C=C stretching of the aromatic rings.

Potential Applications in Drug Development and Research

The benzhydryl moiety is a well-known pharmacophore found in numerous clinically used drugs, particularly in the areas of antihistamines and CNS-active agents. The introduction of a butylthio group could modulate the pharmacokinetic and pharmacodynamic properties of the parent benzhydrol scaffold.

  • Antihistaminic and Anticholinergic Agents: Many first-generation antihistamines, such as diphenhydramine, contain the benzhydryl ether core. The thioether functionality in (4-(butylthio)phenyl)(phenyl)methanol could be a starting point for the synthesis of novel analogs with potentially altered receptor binding profiles or metabolic stability.

  • CNS-Active Compounds: The lipophilic nature of the benzhydryl and butylthio groups may facilitate penetration of the blood-brain barrier, making this scaffold interesting for the development of new central nervous system agents.

  • Antimicrobial and Antiviral Research: The benzhydryl scaffold has been explored for its potential antimicrobial and antiviral activities. The sulfur atom in the thioether could introduce new interactions with biological targets.

  • Material Science: Benzhydrol derivatives can be used as monomers or terminating agents in polymerizations. The thioether group could impart unique properties to resulting polymers, such as altered refractive index or metal-binding capabilities.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (4-(butylthio)phenyl)(phenyl)methanol. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(4-(butylthio)phenyl)(phenyl)methanol is a specialized benzhydrol derivative with potential for applications in medicinal chemistry and materials science. Its synthesis can be achieved through established organic chemistry reactions, and its structure offers multiple points for further functionalization. This guide provides a foundational understanding of this compound for researchers and developers, encouraging further exploration of its properties and potential uses.

References

  • PrepChem. Synthesis of 4-(n-butylthio)benzaldehyde. Available from: [Link]

  • Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.
  • Google Patents. (1981). Process for the preparation of benzophenone thioethers. US4297513A.
  • O'Leary, P. A., & Farber, E. M. (1946). Evaluation of beta-dimethylaminoethyl benzhydryl ether hydrochloride (benadryl) in the treatment of urticaria, scleroderma and allied disturbances. Proceedings of the Staff Meetings of the Mayo Clinic, 21(16), 295–297.
  • Ahmad, S., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of the Serbian Chemical Society, 83(5), 585-596.
  • Ahmad, S., et al. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Chemistry & Biology Interface, 8(3), 159-170.
  • Vallabhaneni, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9731–9740.
  • Vallabhaneni, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • PrepChem. Synthesis of 4-n-butyl benzophenone. Available from: [Link]

  • Patsnap. (n.d.). Method for synthesizing 4-tert-butyl benzaldehyde. Eureka.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Bis(methylthio)benzophenone.
  • Vallabhaneni, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • The Royal Society of Chemistry. (n.d.).
  • Hertkorn, N., et al. (2013).
  • Google Patents. (1994). Process for the preparation of 4-tert-butylbenzaldehyde. EP0580231A1.
  • ResearchGate. (n.d.). Figure 3. a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl...
  • PubChem. (4-(Phenylethynyl)phenyl)methanol. Available from: [Link]

  • Google Patents. (1994). Process for the preparation of 4-tert-butylbenzaldehyde. EP 0580231 A1.
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • ResearchGate. (n.d.). a) Synthetic scheme for the synthesis of 4-(methylthio)phenyl... | Download Scientific Diagram.
  • Google Patents. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)
  • ResearchGate. (n.d.).
  • Google Patents. (2001). Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. WO2001007410A1.

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Exploratory

Synthesis of Diaryl Carbinol Sulfides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Diaryl carbinol sulfides, characterized by a hydroxyl group attached to the carbon at...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diaryl carbinol sulfides, characterized by a hydroxyl group attached to the carbon atom alpha to the sulfur, are an important class of organic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic methodologies for preparing these valuable molecules. The guide is structured to provide not only procedural details but also a deep understanding of the underlying reaction mechanisms and the rationale behind experimental choices. Key synthetic strategies, including a prominent pathway involving the Pummerer rearrangement of diarylmethyl sulfoxides, are discussed in detail, supplemented with mechanistic diagrams, comparative data, and step-by-step experimental protocols.

Introduction: The Significance of the Diaryl Carbinol Sulfide Moiety

The unique structural feature of a diaryl carbinol sulfide, possessing both a sulfide linkage and a carbinol functionality on a shared carbon atom, imparts a distinct combination of steric and electronic properties. This arrangement allows for diverse chemical modifications and potential interactions with biological targets, making them attractive scaffolds in drug discovery. Furthermore, the presence of a chiral center at the carbinol carbon opens avenues for the development of enantiomerically pure compounds, a critical aspect in modern pharmacology. This guide will explore the primary synthetic routes to access this intriguing class of molecules, with a focus on practical and mechanistically sound approaches.

Core Synthetic Strategy: The Pummerer Rearrangement Pathway

A robust and frequently utilized strategy for the synthesis of diaryl carbinol sulfides involves a three-step sequence starting from readily accessible diarylmethyl sulfides. This pathway leverages the well-established Pummerer rearrangement as the key transformation to introduce the desired oxygen functionality at the alpha-carbon.

The overall transformation can be visualized as follows:

G A Diarylmethyl Sulfide B Diarylmethyl Sulfoxide A->B Oxidation C α-Acyloxy Diarylmethyl Sulfide B->C Pummerer Rearrangement D Diaryl Carbinol Sulfide C->D Hydrolysis

Figure 1: The Pummerer rearrangement pathway for the synthesis of diaryl carbinol sulfides.

Step 1: Synthesis of Diarylmethyl Sulfides

The synthesis of the diarylmethyl sulfide precursors can be achieved through various established methods. A recently developed and efficient approach involves the 1,6-conjugate addition of organosulfur reagents to para-quinone methides (p-QMs), often catalyzed by a simple base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2] This method is attractive due to its operational simplicity and the use of readily available starting materials.

An alternative and classical approach is the nucleophilic substitution of a diarylmethyl halide or the dehydration of a diaryl carbinol (benzhydrol) in the presence of a thiol.[3]

Illustrative Reaction Scheme:

Step 2: Oxidation to Diarylmethyl Sulfoxides

The selective oxidation of the diarylmethyl sulfide to the corresponding sulfoxide is a critical step. Over-oxidation to the sulfone must be avoided as the sulfone is unreactive under Pummerer conditions. A variety of mild and selective oxidizing agents can be employed for this transformation. A common and effective method utilizes hydrogen peroxide in a suitable solvent.[4] Other reagents such as meta-chloroperoxybenzoic acid (mCPBA) are also widely used.

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

Oxidizing AgentTypical SolventTemperature (°C)SelectivityNotes
Hydrogen Peroxide (H₂O₂)Trifluoroethanol0 to rtHighA "green" and cost-effective option.[4]
m-Chloroperoxybenzoic acid (mCPBA)Dichloromethane0 to rtHighReadily available and generally reliable.
Sodium periodate (NaIO₄)Methanol/Water0 to rtHighOften used for water-soluble sulfides.
Step 3: The Pummerer Rearrangement

The Pummerer rearrangement is the cornerstone of this synthetic sequence.[5][6] It involves the conversion of a sulfoxide with at least one α-hydrogen into an α-acyloxy thioether upon treatment with an acid anhydride, most commonly acetic anhydride.[7]

Mechanism of the Pummerer Rearrangement:

The reaction is initiated by the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. A base, typically the acetate ion generated in the first step, then abstracts an α-proton to form a sulfur ylide. This ylide undergoes a rearrangement, involving the elimination of a good leaving group (acetate), to generate a thionium ion intermediate. Finally, nucleophilic attack by the acetate ion on the thionium ion furnishes the α-acetoxy sulfide product.

G cluster_0 Pummerer Rearrangement Mechanism A Diarylmethyl Sulfoxide B Acyloxysulfonium Ion A->B + Ac₂O C Sulfur Ylide B->C - H⁺ D Thionium Ion C->D Rearrangement - AcO⁻ E α-Acyloxy Diarylmethyl Sulfide D->E + AcO⁻

Figure 2: Mechanism of the Pummerer Rearrangement.

Step 4: Hydrolysis to the Diaryl Carbinol Sulfide

The final step is the hydrolysis of the α-acyloxy sulfide to the desired diaryl carbinol sulfide. This is typically achieved under basic conditions, for example, by treatment with an alkali metal hydroxide in an alcoholic solvent. The ester linkage is readily cleaved to afford the free hydroxyl group.

Alternative Synthetic Approaches

While the Pummerer rearrangement pathway is a versatile and well-documented route, other strategies for the synthesis of diaryl carbinol sulfides are also being explored.

Direct α-Hydroxylation of Diarylmethyl Sulfides

A more direct approach would involve the direct α-hydroxylation of a diarylmethyl sulfide. While methods for the α-hydroxylation of carbonyl compounds are well-established, the direct hydroxylation of the α-position of sulfides is less common.[8] This remains an active area of research, with potential for developing more atom-economical and efficient syntheses.

Experimental Protocols

4.1. General Procedure for the Synthesis of Diarylmethyl Sulfides via 1,6-Conjugate Addition [2]

To a solution of the para-quinone methide (1.0 mmol) and an organosulfur reagent (e.g., 1,4-dithiane-2,5-diol, 1.2 mmol) in a suitable solvent such as dichloromethane (5 mL) is added DABCO (0.2 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the diarylmethyl thioether.

4.2. General Procedure for the Oxidation of Diarylmethyl Sulfides to Sulfoxides [4]

To a solution of the diarylmethyl sulfide (1.0 mmol) in trifluoroethanol (5 mL) at 0 °C is added 30% aqueous hydrogen peroxide (1.1 mmol) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude sulfoxide can often be used in the next step without further purification.

4.3. General Procedure for the Pummerer Rearrangement of Diarylmethyl Sulfoxides [7]

A solution of the diarylmethyl sulfoxide (1.0 mmol) in acetic anhydride (5-10 mL) is heated at reflux. The reaction is monitored by TLC. Upon completion, the excess acetic anhydride is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude α-acetoxy sulfide is purified by column chromatography.

4.4. General Procedure for the Hydrolysis of α-Acyloxy Diarylmethyl Sulfides

To a solution of the α-acyloxy diarylmethyl sulfide (1.0 mmol) in a mixture of methanol and water (e.g., 4:1 v/v, 10 mL) is added potassium carbonate (2.0 mmol). The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diaryl carbinol sulfide, which can be further purified by column chromatography or recrystallization.

Conclusion

The synthesis of diaryl carbinol sulfides can be effectively achieved through a multi-step sequence commencing with the formation of a diarylmethyl sulfide, followed by selective oxidation to the sulfoxide, a key Pummerer rearrangement to introduce an acyloxy group at the α-position, and concluding with hydrolysis to unveil the carbinol functionality. This guide has detailed the mechanistic underpinnings and provided practical protocols for this important transformation. As research in this area continues, the development of more direct and catalytic methods for the α-hydroxylation of diarylmethyl sulfides will undoubtedly provide even more efficient access to this valuable class of compounds.

References

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 2023.

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. PMC, 2023.

  • Methods for the synthesis of diarylmethyl thioethers. ResearchGate, 2023.

  • Biocompatible C-S bond construction for diarylmethyl thioethers. Nanyang Technological University, 2025.

  • Metal-free thiolation of sulfonyl hydrazone with thiophenol: synthesis of 4-thio-chroman and diarylmethyl thioethers. RSC Publishing, 2023.

  • Pummerer rearrangement. Wikipedia.

  • Predominant Intramolecular Pummerer Reactions of Substituted Benzyl p-Tolyl Sulfoxides with Acetic Anhydride. J-STAGE.

  • Pummerer Rearrangement: An Overview. YouTube, 2022.

  • Disulfide, diphenyl. Organic Syntheses Procedure.

  • Recent Advances in Pummerer Reactions. Semantic Scholar.

  • The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions.

  • The results of the oxidation of methyl phenyl sulfide under various conditions. ResearchGate.

  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. Organic Chemistry Portal.

  • Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal.

  • Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. NINGBO INNO PHARMCHEM CO.,LTD..

  • The oxidation pathway of diphenyl sulfide. ResearchGate.

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. PMC, 2022.

  • Oxidation of methyl phenyl sulfide, diphenyl sulfide and styrene by oxovanadium(IV) and copper(II) complexes of NS donor ligand encapsulated in zeolite-Y. ResearchGate.

  • Summary of selective oxidation of methyl phenyl sulfide to methyl... ResearchGate.

  • Pummerer Rearrangement: Mechanism, Applications Examples. Chemistry Guide.

  • Sulfoxide synthesis from sulfinate esters under Pummerer-like conditions. RSC Publishing, 2017.

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. MDPI, 2011.

  • Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. PMC, 2012.

  • Asymmetric α-Hydroxylation of α-Aryl-δ-lactams with Molecular Oxygen under Phase-Transfer Conditions. PubMed, 2021.

  • Synthetic developments on the preparation of sulfides from thiol-free reagents. Organic Chemistry Frontiers (RSC Publishing).

  • Hydrolysis of Carbonyl Sulfide in Blast Furnace Gas Using Alkali Metal-Modified γ-Al2O3 Catalysts with High Sulfur Resistance. PMC, 2022.

  • The Hydrolysis of Carbonyl Sulfide at Low Temperature: A Review. PMC, 2015.

  • ATSDR Carbonyl Sulfide ToxGuide. ATSDR.

  • Process for the preparation of thiophenols. Google Patents.

  • Study of the Carbonyl Sulphide Hydrolysis Reaction in Liquid Phase. ResearchGate, 2020.

  • Sodium thiophenolate technical grade, 90. Sigma-Aldrich.

  • COS Hydrolysis. netl.doe.gov.

  • 2-Naphthalenethiol. Organic Syntheses Procedure.

  • A mild and facile synthesis of aryl and alkenyl sulfides via copper-catalyzed deborylthiolation of organoborons with thiosulfonates. Chemical Communications (RSC Publishing).

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.

  • Transition Metal Catalyzed Synthesis of Aryl Sulfides. ResearchGate, 2025.

Sources

Foundational

Operational Risk Management: Technical Analysis of 4-(Butylthio)phenylmethanol

CAS: 63665-68-7 | EC: N/A (Research Intermediate) [1] Executive Summary This technical guide provides a comprehensive operational safety and handling framework for 4-(Butylthio)phenylmethanol .[1] As a bifunctional build...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 63665-68-7 | EC: N/A (Research Intermediate) [1]

Executive Summary

This technical guide provides a comprehensive operational safety and handling framework for 4-(Butylthio)phenylmethanol .[1] As a bifunctional building block containing both a primary benzyl alcohol and a thioether (sulfide) moiety, this molecule presents unique challenges in synthesis and storage.[1] It is prone to dual-mode oxidation—sulfur oxidation (to sulfoxides/sulfones) and alcohol oxidation (to aldehydes/acids)—requiring precise environmental controls.[1]

This document moves beyond the standard Safety Data Sheet (SDS) compliance format to offer a Risk Management Framework for researchers, focusing on containment, catalyst compatibility, and metabolic toxicity prediction.[1]

Part 1: Chemical Identity & Physicochemical Dynamics

Structural & Physical Profile

The butylthio chain introduces significant lipophilicity compared to simple benzyl alcohols, potentially increasing dermal absorption rates. The thioether linkage acts as a "soft" Lewis base, making the compound a potent poison for heterogeneous metal catalysts (Pd, Pt, Rh).[1]

PropertyValue / DescriptionOperational Implication
Chemical Name 4-(Butylthio)phenylmethanolPrimary identifier for inventory.
CAS Number 63665-68-7Use for searching specific reaction databases (Reaxys/SciFinder).[1]
Formula C₁₁H₁₆OSMolecular Weight: 196.31 g/mol .[1]
Physical State Low-melting solid or viscous oilLikely to exist as a supercooled liquid at ambient temps; requires gentle heating for transfer.[1]
Solubility Organic solvents (DCM, EtOAc, MeOH)Low water solubility; aqueous waste streams may require extraction before disposal.[1]
Odor Characteristic Sulfide (Stench)Critical: Even if volatility is low, trace impurities (thiols) can trigger odor complaints.[1]
Reactivity Matrix

The molecule possesses two distinct reactive centers that dictate storage and handling protocols:

  • Site A (Hydroxyl): Susceptible to oxidation to 4-(butylthio)benzaldehyde.[1]

  • Site B (Sulfide): Susceptible to oxidation to sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1]

Storage Directive: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Avoid storage near strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent uncontrolled exothermic decomposition.[1]

Part 2: Hazard Identification & Toxicology (GHS)[1]

Predictive Hazard Classification (Read-Across)

Note: Specific toxicological data for this CAS is limited.[1] The following classification is derived from Structure-Activity Relationships (SAR) using analogous thio-benzyl alcohols (e.g., 4-(Methylthio)benzyl alcohol).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Metabolic conversion to benzoic acid derivatives; potential CNS depression.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[1][2]Lipophilic tail facilitates dermal penetration and local irritation.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][3][4][5][6]Direct interaction with mucosal membranes.[1]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]Inhalation of mists/vapors triggers upper respiratory tract inflammation.[1]
Metabolic Activation Pathway

Understanding the metabolism is vital for assessing chronic risks.[1] The liver attempts to solubilize the molecule via oxidation, but the sulfur atom introduces a competing pathway.

Metabolism cluster_legend Physiological Impact Parent 4-(Butylthio) phenylmethanol Aldehyde Metabolite A: Aldehyde Intermediate (Reactive/Toxic) Parent->Aldehyde ADH/CYP450 (Oxidation) Sulfoxide Metabolite C: Sulfoxide/Sulfone (Polar) Parent->Sulfoxide FMO/CYP (S-Oxidation) Acid Metabolite B: Benzoic Acid Deriv. (Excretion) Aldehyde->Acid ALDH (Detoxification)

Figure 1: Metabolic divergence.[1] The formation of the reactive aldehyde intermediate (Red) represents the primary toxicity vector before detoxification to the acid (Green).[1]

Part 3: Operational Handling & Synthesis Safety

Engineering Controls & Odor Containment

Thioethers often carry "stench" characteristics or degrade into volatile thiols.[1] Standard fume hoods may be insufficient if exhaust re-entrainment occurs.[1]

The "Bleach Scrubber" Protocol:

  • All rotary evaporator exhaust must pass through a bleach (sodium hypochlorite) trap.[1]

  • Glassware must be soaked in a dilute bleach solution (10%) inside the hood before removal for washing.[1] This oxidizes residual sulfides to odorless sulfoxides/sulfonates.[1]

Personal Protective Equipment (PPE) Selection

Standard nitrile gloves may offer insufficient protection against prolonged contact with lipophilic sulfur compounds.[1]

  • Primary Barrier: Nitrile (minimum thickness 0.11 mm) – Splash protection only.[1]

  • High-Risk Operations: Double-gloving (Nitrile over Laminate/PE) is recommended for synthesis scale-up (>5g) to prevent permeation.[1]

  • Respiratory: If handling solids outside a hood (not recommended) or generating aerosols, use a P95/P100 particulate respirator with an Organic Vapor (OV) cartridge.[1]

Catalyst Poisoning Alert

Researchers using this intermediate in cross-coupling reactions (Suzuki, Sonogashira) must be aware that the thioether moiety strongly coordinates to Pd(0) and Pd(II) species.[1]

  • Mitigation: Use higher catalyst loading (2–5 mol%) or specific bidentate ligands (e.g., dppf, Xantphos) that outcompete the sulfur coordination.[1]

Part 4: Emergency Response Protocols

Fire Fighting Measures
  • Hazard: Combustion generates Sulfur Oxides (SOx) and Carbon Monoxide (CO).[1] SOx forms sulfuric acid upon contact with moisture in the lungs.

  • Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream (spreads the lipophilic material).[1]

  • Special Gear: Full turnout gear with SCBA is mandatory due to toxic SOx fumes.[1]

Accidental Release (Spill) Workflow

A systematic approach ensures safety and environmental compliance.[1]

SpillResponse Start Spill Detected Evacuate 1. Evacuate & Ventilate (Risk of SOx/Odor) Start->Evacuate PPE 2. Don PPE (Resp + Double Gloves) Evacuate->PPE Contain 3. Contain with Sand/Vermiculite (Do NOT use water) PPE->Contain Neutralize 4. Apply 10% Bleach Solution (Oxidize Odors) Contain->Neutralize Disposal 5. Collect as Hazardous Chemical Waste Neutralize->Disposal

Figure 2: Step-by-step response to a spill of 4-(Butylthio)phenylmethanol, prioritizing odor control and exposure prevention.

Part 5: Regulatory & Transport Information

  • Transport (IATA/DOT):

    • Generally not regulated as Dangerous Goods for transport unless specific acute toxicity data places it in Class 6.1.[1]

    • Best Practice: Ship as "Chemicals, n.o.s. (4-(Butylthio)phenylmethanol)" to avoid customs delays.[1]

  • TSCA (USA): Likely not listed on the active inventory (Research & Development Exemption required).[1]

  • REACH (EU): Not registered as a high-volume substance.[1] Treat as a novel intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80593, 4-(Phenylthio)benzyl Alcohol. (Used for read-across of thio-benzyl alcohol hazard profiles).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzyl alcohol derivatives. (Guidance on GHS classification for substituted benzyl alcohols). Retrieved from [Link][1]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Source for "Bleach Scrubber" protocols for organosulfur compounds). Retrieved from [Link][1]

Sources

Exploratory

Structural Elucidation and Pharmacological Profiling of C17H20OS Motifs

Executive Summary: The Chemical Space of C17H20OS In the context of medicinal chemistry, the molecular formula C17H20OS represents a highly specific region of chemical space, often associated with sulfur-containing biois...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Space of C17H20OS

In the context of medicinal chemistry, the molecular formula C17H20OS represents a highly specific region of chemical space, often associated with sulfur-containing bioisosteres of steroid derivatives or diaryl-thioethers.[1] With a Degree of Unsaturation (DoU) of 8 , this formula implies a structure rich in aromaticity or fused ring systems—characteristics typical of high-affinity ligands for nuclear receptors (e.g., Estrogen Receptor, Glucocorticoid Receptor).[1]

This guide provides a rigorous framework for the identification, characterization, and stability profiling of compounds bearing this formula. It moves beyond basic stoichiometry to address the practical challenges of sulfur chemistry in drug development, specifically the differentiation of regioisomers and the management of oxidative metabolic liabilities.[1]

Physicochemical & Mass Spectrometry Profile

Exact Mass and Elemental Composition

For high-stringency identification, reliance on "Molecular Weight" (Average Mass) is insufficient due to the mass defect of Sulfur.[1] Researchers must utilize Monoisotopic Mass for HRMS (High-Resolution Mass Spectrometry) validation.

ParameterValueTechnical Note
Formula

DoU = 8 (Ring +

bonds)
Monoisotopic Mass 272.1235 Da Calculated using

(31.97207 Da)
Average Mass 272.41 g/mol Weighted average of all isotopes
[M+H]

273.1308 m/zProtonated species (Positive Mode)
[M+Na]

295.1127 m/zSodium adduct (Common in ESI)
The Sulfur Signature (Isotopic Pattern Analysis)

A critical self-validating step in MS analysis is the inspection of the M+2 peak.[1] Unlike Oxygen, which has negligible


 abundance, Sulfur has a significant 

isotope.[1][2]
  • Protocol: In the MS1 spectrum, observe the peak at m/z 274.119 .[1]

  • Validation Criteria: The intensity of the M+2 peak should be approximately 4.5% - 5.0% of the base peak (4.2% from

    
     + 1.1% from 
    
    
    
    contribution).[1]
  • Causality: If the M+2 peak is <1%, the compound likely contains Oxygen (

    
    ) instead of Sulfur (
    
    
    
    ), indicating a synthesis failure (e.g., failure to thionate).[1]

Structural Isomerism & Elucidation Strategy

The formula


 allows for two distinct pharmacophore classes.[1] Distinguishing these requires orthogonal analytical techniques.
Class A: Thio-Steroidal Analogs
  • Structure: Tetracyclic core (Gonane derivatives).[1]

  • Unsaturation: Aromatic A-ring (3 DoU) + 3 Rings (3 DoU) + 1 Thiocarbonyl/Double Bond (2 DoU) = 8.[1]

  • Application: Bioisosteres of sex hormones where the ketone oxygen is replaced by sulfur to alter metabolic stability or receptor binding kinetics.[1]

Class B: Diaryl Thioethers
  • Structure: Two aromatic rings linked by a sulfur-containing aliphatic chain or a central thio-heterocycle.

  • Unsaturation: 2 Benzene rings (8 DoU).

  • Application: Selective Estrogen Receptor Modulators (SERMs) or kinase inhibitors.[1]

Analytical Decision Tree (DOT Visualization)

The following workflow outlines the logical progression from crude synthesis to structural confirmation.

AnalyticalWorkflow Sample Crude Sample (C17H20OS Candidate) HRMS HRMS (ESI+) Check m/z 273.1308 Sample->HRMS Step 1 IsoCheck Isotope Pattern (M+2 @ ~4.5%) HRMS->IsoCheck Step 2: Validate S presence NMR_1H 1H NMR (Integration Check) IsoCheck->NMR_1H Step 3: Topology Aromaticity Aromatic Region (6.5 - 8.0 ppm) NMR_1H->Aromaticity Steroid Class A: Steroidal (Complex Aliphatic Region) Aromaticity->Steroid 3-4 Ar-H signals (A-ring only) Diaryl Class B: Diaryl (Symmetric/Simple Aliphatic) Aromaticity->Diaryl 8-10 Ar-H signals (Two rings) XRD Single Crystal XRD (Absolute Config) Steroid->XRD Stereochem Check Diaryl->XRD Optional

Figure 1: Analytical decision tree for distinguishing C17H20OS structural classes.

Synthesis & Bioisosteric Applications[1][3][4]

The Oxygen-Sulfur Exchange (Bioisosterism)

Replacing an oxygen atom with sulfur (e.g., C=O to C=S) is a "Classical Isosteric Replacement."[1]

  • Effect on Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen.[1] This typically increases the LogP of the C17H20OS compound compared to its C17H20O2 analog, enhancing membrane permeability.[1]

  • Effect on Hydrogen Bonding: Thiones (C=S) are poor hydrogen bond acceptors compared to ketones (C=O).[1] This can drastically alter binding affinity if the carbonyl was a key H-bond acceptor in the active site.

Synthetic Protocol: Lawesson’s Reagent Thionation

To synthesize a C17H20OS thione from a C17H20O precursor:

  • Reagents: Dissolve 1 eq. of ketone precursor in anhydrous Toluene.

  • Addition: Add 0.55 eq. of Lawesson’s Reagent.

  • Reflux: Heat to 110°C under

    
     atmosphere for 2-4 hours.
    
    • Critical Control Point: Monitor via TLC.[1] The thione product is usually deep orange/purple compared to the colorless ketone.[1]

  • Workup: Cool to RT. Direct flash chromatography (rapid) is preferred over aqueous workup to prevent hydrolysis.[1]

Metabolic Stability & Oxidative Liabilities[1]

A primary risk for C17H20OS compounds in drug development is Sulfur Oxidation .[1] Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) readily attack the electron-rich sulfur.

Metabolic Pathway Visualization

Understanding the fate of the sulfur center is vital for toxicity screening.[1]

MetabolicFate Parent Parent Drug (Sulfide/Thione) C17H20OS Sulfoxide Sulfoxide (Chiral Center) +16 Da Parent->Sulfoxide FMO / CYP450 (Oxidation) Metabolite Desulfurization (Rare) Parent->Metabolite In vivo cleavage Sulfone Sulfone (Inactive/Toxic?) +32 Da Sulfoxide->Sulfone Slow Oxidation

Figure 2: Primary metabolic oxidation pathways for sulfur-containing pharmacophores.

Experimental Protocol: Microsomal Stability Assay

To assess the liability of the "S" atom:

  • Incubation: Incubate 1 µM C17H20OS compound with liver microsomes (human/rat) and NADPH.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with Acetonitrile.

  • Analysis: Analyze via LC-MS/MS.

  • Target Search: Specifically look for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.[1]

    • Interpretation: Rapid conversion to Sulfoxide suggests the sulfur is too exposed.[1] Steric shielding (e.g., ortho-substitution) may be required in the next design iteration.[1]

References

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. (Accessed 2025).[1][3][4] Validates monoisotopic mass calculations for C, H, O, S. [Link][1]

  • PubChem. Compound Summary: Sulfur Bioisosteres.[1] National Library of Medicine.[1] [Link]

  • Royal Society of Chemistry. Neglected sulfur(VI) pharmacophores in drug discovery.[1] Organic Chemistry Frontiers.[1][5] [Link]

  • USGS. Sulfur Isotope Reference Materials and Abundance.[1] (For 34S isotope validation). [Link]

Sources

Foundational

Sulfur-Containing Benzhydryl Scaffolds in Medicinal Chemistry: Synthesis, Bioisosterism, and Metabolic Profiling

Executive Summary This technical guide examines the medicinal chemistry of sulfur-containing benzhydryl scaffolds, a structural class exemplified by the eugeroic agent Modafinil and its prodrug Adrafinil . While the clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the medicinal chemistry of sulfur-containing benzhydryl scaffolds, a structural class exemplified by the eugeroic agent Modafinil and its prodrug Adrafinil . While the classical benzhydrol (


) is a ubiquitous pharmacophore in antihistamines and anticholinergics, the incorporation of sulfur—either as a linker (thioether/sulfoxide) or as a ring bioisostere (thiophene)—dramatically alters physicochemical properties, metabolic stability, and receptor affinity.

This document details the synthetic pathways for constructing benzhydryl-thioethers, the critical "chiral switch" implications of sulfoxide metabolism, and the bioisosteric utility of thiophene replacements.

Structural Paradigms & Bioisosterism[1][2]

The benzhydryl moiety (


) serves as a lipophilic anchor in drug design. Introducing sulfur creates two distinct structural subclasses with unique medicinal properties.
The Benzhydryl-Chalcogen Switch (Linker Modification)

Replacing the ether oxygen of classical antihistamines (e.g., diphenhydramine) with sulfur (thioether) or oxidized sulfur (sulfoxide/sulfone) impacts the molecular geometry and electronic profile.

ParameterEther (

)
Thioether (

)
Sulfoxide (

)
Medicinal Impact
Bond Angle ~110°~90°~100°Alters spatial orientation of pharmacophores.
Bond Length 1.43 Å1.82 Å1.80 ÅIncreases distance between binding domains.
H-Bonding AcceptorWeak AcceptorStrong AcceptorSulfoxide oxygen is a potent H-bond acceptor.
Chirality AchiralAchiralChiral Sulfoxides introduce a stereogenic center (e.g., Armodafinil).
Metabolism O-dealkylationS-oxidationS-oxidation/ReductionSulfur acts as a "metabolic handle."
Thiophene as a Phenyl Bioisostere

Replacing one or both phenyl rings of the benzhydrol scaffold with thiophene is a classic bioisosteric strategy. Thiophene is electron-rich (excess


-electrons) and sterically smaller than benzene, often improving affinity for cryptic pockets in GPCRs and transporters (e.g., DAT, SERT).

Therapeutic Case Study: The Eugeroics

The most commercially significant application of sulfur-containing benzhydrols is the Modafinil class (Wakefulness-Promoting Agents). These compounds rely on a benzhydryl-sulfinyl core.

Metabolic Activation and Deactivation

Understanding the metabolism of this scaffold is crucial for lead optimization. The sulfoxide is the active species; the thioether is often a prodrug, and the sulfone is an inactive metabolite.

Metabolism Adrafinil Adrafinil (Prodrug) Modafinil Modafinil (Active Sulfoxide) Adrafinil->Modafinil In vivo metabolism (Amide hydrolysis) ModAcid Modafinil Acid (Inactive) Modafinil->ModAcid Hydrolysis (Esterases) ModSulfone Modafinil Sulfone (Inactive) Modafinil->ModSulfone CYP3A4/3A5 (S-Oxidation)

Caption: Metabolic trajectory of benzhydryl-sulfinyl therapeutics. Adrafinil acts as a prodrug for Modafinil, which is subsequently cleared via hydrolysis or further S-oxidation.

Synthetic Architectures

Synthesis of these scaffolds requires precise control over the oxidation state of sulfur. Over-oxidation to the sulfone is the primary synthetic pitfall.

Workflow: Synthesis of Benzhydryl Sulfoxides (Modafinil Analogs)

This workflow utilizes a "Thiol-Free" approach or a direct substitution approach depending on substrate availability.

Synthesis Benzhydrol Benzhydrol (Start) Carbocation Benzhydryl Cation (Intermediate) Benzhydrol->Carbocation TFA or H2SO4 Acid Catalysis Thioether Benzhydryl Thioether (Precursor) Carbocation->Thioether Nucleophilic Attack (HS-CH2-COOH) Sulfoxide Target Sulfoxide (Racemic) Thioether->Sulfoxide Selective Oxidation (H2O2 / AcOH, Low Temp) Sulfone Sulfone (Over-oxidation Byproduct) Thioether->Sulfone Excess Oxidant High Temp Sulfoxide->Sulfone Over-oxidation

Caption: Synthetic pathway for benzhydryl sulfoxides. Control of temperature and oxidant stoichiometry is critical to prevent sulfone formation.

Protocol: Selective S-Oxidation of Benzhydryl Thioethers

Objective: Convert benzhydrylsulfanyl-acetamide to Modafinil without forming the sulfone.

Reagents:

  • Substrate: 2-(benzhydrylsulfanyl)acetamide (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (1.1 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the thioether substrate in 20 mL of glacial acetic acid in a round-bottom flask.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Note: Higher temperatures promote sulfone formation.

  • Addition: Add

    
     dropwise over 30 minutes. The reaction is exothermic; monitor internal temperature.
    
  • Reaction: Allow the mixture to stir at room temperature for 3–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The sulfoxide is more polar than the thioether but less polar than the sulfone.

  • Quenching: Quench excess peroxide with saturated sodium bisulfite solution.

  • Isolation: Neutralize with

    
    , extract with Ethyl Acetate, and recrystallize from Methanol/Water to obtain the pure sulfoxide.
    

Metabolic & Physicochemical Profiling

The Chiral Switch

Benzhydryl sulfoxides are chiral at the sulfur atom. The enantiomers often exhibit distinct pharmacokinetic (PK) profiles.

  • Modafinil: Racemic mixture (R/S).[2]

  • Armodafinil: Pure (R)-enantiomer.[2][3] The (R)-isomer has a longer half-life (~15h) compared to the (S)-isomer (~4h) due to slower metabolic clearance, allowing for once-daily dosing.

Experimental Validation: Metabolic Stability Assay

To assess the liability of the sulfur center in a new drug candidate, perform the following microsomal stability assay.

Protocol:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Output: Monitor the depletion of the parent thioether/sulfoxide and the appearance of the sulfone metabolite (M+16).

References

  • Jung, J. C., et al. (2011). "Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters." Molecules, 16(12), 10409-10419.[4] Link

  • Feng, M., et al. (2016). "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry." Current Topics in Medicinal Chemistry, 16(11). Link

  • Bahrami, K., et al. (2010).[5] "Oxidation of Sulfides to Sulfoxides." Journal of Organic Chemistry, 75, 6208-6213.[5] Link

  • Lafon, L. (1979). "Benzhydryl sulfinyl acetohydroxamic acid derivatives." U.S. Patent 4,177,290. Link

  • Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of False Positives and Artifacts in High-Throughput Screening." Journal of Medicinal Chemistry (Discussing redox cycling of sulfur compounds). Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(Butylthio)phenylmethanol from 4-(butylthio)benzaldehyde

Application Note: Chemoselective Synthesis of 4-(Butylthio)phenylmethanol Abstract & Strategic Analysis Objective: To provide a robust, scalable protocol for the synthesis of 4-(butylthio)phenylmethanol (CAS: 63362-37-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 4-(Butylthio)phenylmethanol

Abstract & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of 4-(butylthio)phenylmethanol (CAS: 63362-37-2) via the chemoselective reduction of 4-(butylthio)benzaldehyde (CAS: 56725-99-6).

Context: This transformation represents a critical step in the synthesis of various pharmaceutical intermediates and liquid crystal precursors. The presence of the thioether (sulfide) moiety presents a specific challenge: it acts as a catalyst poison for many transition metals (e.g., Pd, Pt), rendering standard catalytic hydrogenation (


) unviable. Furthermore, the use of aggressive reducing agents like Lithium Aluminum Hydride (

) is often unnecessary and poses higher safety risks.

Strategic Approach: We utilize Sodium Borohydride (


)  in a protic solvent (Methanol or Ethanol). This method is selected for three reasons:
  • Chemoselectivity:

    
     reduces the aldehyde to the primary alcohol without affecting the sulfide linkage or the aromatic ring.
    
  • Safety: It avoids the pyrophoric nature of

    
     and the high-pressure requirements of hydrogenation.
    
  • Operational Simplicity: The reaction proceeds at ambient pressure and mild temperatures (

    
     to RT).
    

Reaction Mechanism & Logic

The reduction proceeds via a nucleophilic addition of the hydride ion (


) from the borohydride anion to the carbonyl carbon of the aldehyde.[1][2]

Key Mechanistic Steps:

  • Activation: The carbonyl oxygen coordinates slightly with the solvent or counter-ion, increasing electrophilicity.

  • Hydride Transfer: The B-H bond breaks, delivering a hydride to the carbonyl carbon.

  • Alkoxide Formation: The resulting tetrahedral intermediate is an alkoxide.

  • Protonation: The solvent (MeOH/EtOH) or the acidic workup provides the proton to form the final alcohol.

ReactionScheme Start 4-(Butylthio)benzaldehyde (Electrophile) Inter Tetrahedral Alkoxide Intermediate Start->Inter Hydride (H-) Attack Reagent NaBH4 / MeOH (Hydride Source) Reagent->Inter Product 4-(Butylthio)phenylmethanol (Primary Alcohol) Inter->Product Protonation (Workup)

Figure 1: Mechanistic flow of the hydride reduction.

Experimental Protocol

Safety Warning:

  • Thioethers: Alkyl-aryl sulfides have a characteristic, often unpleasant odor. Perform all operations in a well-ventilated fume hood. Treat glassware with a dilute bleach solution (sodium hypochlorite) after removing organic solvents to oxidize residual sulfides and neutralize odors.

  • Hydrogen Gas: The reaction generates

    
     gas, particularly upon quenching. Ensure adequate venting.[2][3]
    
Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-(Butylthio)benzaldehyde Starting Material1.0194.295.00 g (25.7 mmol)
Sodium Borohydride (

)
Reducing Agent0.6*37.830.58 g (15.4 mmol)
Methanol (MeOH) SolventN/A32.0450 mL (10 vol)
Ammonium Chloride (

)
Quench (Sat.[2] Aq.)N/A53.4920 mL
Ethyl Acetate / DCM Extraction SolventN/A-As needed

*Note: Theoretically, 0.25 eq of


 can reduce 1 eq of aldehyde. In practice, 0.5–0.6 eq is standard to ensure rapid completion.
Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

    • Dissolve 5.00 g of 4-(butylthio)benzaldehyde in 50 mL of Methanol .

    • Place the flask in an ice bath (

      
      ) and stir for 10 minutes.
      
  • Reaction:

    • Add 0.58 g of

      
        portion-wise over 5–10 minutes. Caution: Mild effervescence (
      
      
      
      ) may occur.
    • Remove the ice bath after addition is complete.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 45–60 minutes .

  • Monitoring (TLC):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Observation: The starting aldehyde (less polar, higher

      
      ) should disappear. The product alcohol (more polar, lower 
      
      
      
      ) will appear as a new spot.
    • Tip: Aldehydes are UV active. The product is also UV active due to the aromatic ring.

  • Workup:

    • Cool the mixture back to

      
      .
      
    • Slowly add 20 mL of Saturated Aqueous

      
        to quench excess borohydride. Caution: Gas evolution.
      
    • Evaporate the bulk of the Methanol under reduced pressure (Rotary Evaporator).

    • Dilute the aqueous residue with 30 mL Water and extract with DCM or Ethyl Acetate (3 x 30 mL) .

    • Combine organic layers and wash with Brine (1 x 30 mL) .

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate in vacuo.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via silica gel column chromatography (Gradient: 10%

      
       30% EtOAc in Hexanes).
      

Workflow Step1 Dissolve Aldehyde in MeOH Cool to 0°C Step2 Add NaBH4 (Portion-wise) Stir 1h @ RT Step1->Step2 Step3 TLC Check (Disappearance of Aldehyde) Step2->Step3 Decision Complete? Step3->Decision Decision->Step2 No (Add more NaBH4) Step4 Quench with Sat. NH4Cl Remove MeOH (Rotovap) Decision->Step4 Yes Step5 Extract (DCM/EtOAc) Wash (Brine) -> Dry -> Conc. Step4->Step5 Final Pure 4-(Butylthio)phenylmethanol Step5->Final

Figure 2: Operational workflow for the reduction process.

Characterization & QC

Expected Physical Properties:

  • Appearance: Colorless to pale yellow oil (may solidify upon standing in freezer; methyl analog MP is ~42°C, butyl chain lowers MP).

  • Odor: Faint sulfide smell (garlic/sulfurous).

Spectroscopic Validation:

TechniqueExpected SignalInterpretation
IR Spectroscopy ~3350

(Broad)
Appearance of O-H stretch.[1]
IR Spectroscopy Absence of ~1700

Disappearance of C=O (aldehyde).[1]
1H-NMR (CDCl3)

4.6–4.7 ppm (s, 2H)
Benzylic

-OH
protons.
1H-NMR (CDCl3)

2.9 ppm (t, 2H)

protons (next to sulfur).
1H-NMR (CDCl3)

7.2–7.4 ppm (m, 4H)
Aromatic protons (AA'BB' system).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive

.

absorbs moisture. Use a fresh bottle or increase equivalents to 1.0 eq.
Low Yield Product lost in water layer.The alcohol is moderately polar. Ensure thorough extraction (3-4 times) or add salt (NaCl) to the aqueous layer to salt-out the organic product.
Strong Smell Residual sulfides.Rinse all glassware with dilute bleach. Keep waste containers tightly sealed.
Side Products Over-acidification.During quench, do not use strong acids (conc. HCl). Strong acid can protonate the alcohol and lead to benzylic cation formation/polymerization. Use

.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[4] Organic Chemistry (2nd ed.).[4] Oxford University Press. (Standard text for hydride reduction mechanisms).

  • PubChem. (n.d.).[5] Compound Summary: 4-(Butylthio)benzaldehyde (CAS 56725-99-6). Retrieved from [Link]

  • PubChem. (n.d.).[5] Compound Summary: 4-(Butylthio)phenylmethanol (CAS 63362-37-2). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Friedel-Crafts Alkylation using 4-(Butylthio)phenylmethanol

Introduction: Expanding the Synthetic Utility of Friedel-Crafts Alkylation The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, has been a pivotal reaction for the formation of carbon-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Synthetic Utility of Friedel-Crafts Alkylation

The Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution, has been a pivotal reaction for the formation of carbon-carbon bonds to aromatic rings since its discovery in 1877.[1] Traditionally employing alkyl halides as alkylating agents, modern synthetic chemistry continually seeks greener, more versatile, and functional-group-tolerant methodologies. The use of benzylic alcohols as precursors to the electrophilic carbocation offers a significant advantage in this regard, with the only byproduct being water, thus aligning with the principles of green chemistry.[2][3]

This application note provides a detailed guide to the Friedel-Crafts alkylation of aromatic substrates using 4-(butylthio)phenylmethanol. This particular alkylating agent is of significant interest due to the incorporation of a thioether moiety. Thioether-containing aromatic compounds are prevalent scaffolds in a wide array of pharmaceuticals and bioactive molecules, underscoring the importance of synthetic routes to these structures.[4][5] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of the alkylating agent and its subsequent use in Friedel-Crafts reactions, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Role of the Catalyst and Substrate

The Friedel-Crafts alkylation with a benzylic alcohol proceeds via the in-situ generation of a resonance-stabilized benzylic carbocation. This is typically facilitated by a Lewis acid or a strong Brønsted acid catalyst.[3][6] The catalyst coordinates to the hydroxyl group of the alcohol, transforming it into a good leaving group (water). Subsequent departure of the leaving group generates the electrophilic carbocation, which is then attacked by the electron-rich aromatic ring.

The presence of the butylthio group at the para-position of the phenylmethanol introduces an interesting electronic effect. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, thereby stabilizing the benzylic carbocation intermediate. This enhanced stability can lead to increased reactivity compared to unsubstituted benzyl alcohol. However, the sulfur atom itself can act as a Lewis base and coordinate with the Lewis acid catalyst.[7] This potential for catalyst inhibition or side reactions necessitates careful selection of the catalyst and optimization of reaction conditions. Milder Lewis acids or Brønsted acids are often preferred to circumvent these issues.[8]

Caption: Reaction mechanism of Friedel-Crafts alkylation.

Experimental Protocols

Part 1: Synthesis of the Alkylating Agent: 4-(Butylthio)phenylmethanol

The synthesis of 4-(butylthio)phenylmethanol is most conveniently achieved in a two-step process starting from 4-fluorobenzaldehyde. The first step involves a nucleophilic aromatic substitution to introduce the butylthio group, followed by the reduction of the aldehyde to the corresponding benzyl alcohol.

Step 1a: Synthesis of 4-(Butylthio)benzaldehyde

This procedure is adapted from known methods for the synthesis of aryl thioethers.

  • Materials:

    • 4-Fluorobenzaldehyde

    • 1-Butanethiol

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) and 1-butanethiol (1.2 eq.).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure to yield crude 4-(butylthio)benzaldehyde, which can be purified by column chromatography on silica gel if necessary.

Step 1b: Reduction of 4-(Butylthio)benzaldehyde to 4-(Butylthio)phenylmethanol

The reduction of the aldehyde to the primary alcohol is a standard transformation that can be accomplished with a variety of reducing agents.[4][9][10] Sodium borohydride is a mild and selective choice.

  • Materials:

    • 4-(Butylthio)benzaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-(butylthio)benzaldehyde (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water and extract the product with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 4-(butylthio)phenylmethanol as a crude product, which can be purified by flash chromatography.

Part 2: Friedel-Crafts Alkylation of Toluene with 4-(Butylthio)phenylmethanol

This protocol describes a general procedure for the Lewis acid-catalyzed alkylation of an activated aromatic substrate, toluene, which will primarily yield the para-substituted product due to steric hindrance.

  • Materials:

    • 4-(Butylthio)phenylmethanol

    • Toluene (serves as both reactant and solvent)

    • Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)

    • Anhydrous Dichloromethane (DCM, optional solvent)

    • Ice-cold water

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(butylthio)phenylmethanol (1.0 eq.) in an excess of dry toluene. If solubility is an issue, a minimal amount of anhydrous DCM can be added.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Under a nitrogen atmosphere, slowly add the Lewis acid (e.g., AlCl₃, 0.3 - 1.1 eq.) portion-wise to the stirred solution. Caution: The addition of Lewis acid can be exothermic.

    • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and ice-cold water.

    • Separate the organic layer, and extract the aqueous layer with toluene or DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired alkylated product.

Caption: Experimental workflow for synthesis and alkylation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Friedel-Crafts alkylation of arenes with substituted benzylic alcohols, providing a baseline for optimization when using 4-(butylthio)phenylmethanol.

Aromatic SubstrateAlkylating AgentCatalyst (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
BenzeneBenzyl AlcoholTFA (excess)TFAReflux17~70-80[11][12]
TolueneBenzyl AlcoholTPA/PANI (cat.)Toluene80494[1]
AnisoleBenzyl Alcoholp2NPh–OSO3H (cat.)Anisole1204>95[2]
Benzene4-Methylbenzyl alcohol[Ir-Sn] complex (cat.)1,2-DCE801285[5]
Toluene4-Methylbenzyl alcoholFe-modified Hβ (cat.)Toluene190454.7[7]
Benzene1-PhenylethanolTiCl₄ (1.0)BenzeneRT189[6]

TFA = Trifluoroacetic Acid; TPA/PANI = 12-Tungstophosphoric acid on polyaniline; p2NPh–OSO3H = Sulfonic acid functionalized hyper-crosslinked poly(2-naphthol); [Ir-Sn] complex = [Ir₂(COD)₂(SnCl₃)₂(Cl)₂(μ-Cl)₂]; Fe-modified Hβ = Iron-modified Beta zeolite; 1,2-DCE = 1,2-Dichloroethane; RT = Room Temperature.

Trustworthiness and Self-Validation

The protocols provided herein are based on established and widely practiced synthetic transformations. To ensure the trustworthiness and self-validation of these experimental procedures, the following points are critical:

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. This allows for the determination of the optimal reaction time and prevents the formation of byproducts from over-reaction.

  • Characterization of Intermediates and Products: The identity and purity of the synthesized 4-(butylthio)benzaldehyde, 4-(butylthio)phenylmethanol, and the final alkylated product should be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the intermediate alcohol would include characteristic peaks for the benzylic protons (a singlet around 4.6 ppm) and the protons of the butyl group.

  • Control Experiments: When optimizing the Friedel-Crafts alkylation, running control experiments is advisable. This includes a reaction without the Lewis acid catalyst to confirm its necessity, and varying the catalyst loading and temperature to determine their impact on yield and selectivity.

  • Purification: Proper purification, typically through column chromatography, is essential to remove unreacted starting materials, the catalyst residue, and any side products, ensuring the final product's purity.

By adhering to these validation steps, researchers can confidently execute these protocols and obtain reliable and reproducible results.

Conclusion

The use of 4-(butylthio)phenylmethanol as an alkylating agent in Friedel-Crafts reactions represents a valuable and modern approach to the synthesis of functionalized diarylmethane derivatives. This application note provides a comprehensive framework, from the synthesis of the alkylating agent to its application in electrophilic aromatic substitution. The detailed protocols, mechanistic insights, and quantitative data serve as a robust starting point for researchers in organic synthesis and drug development, enabling the efficient construction of molecules bearing the pharmaceutically relevant thioether moiety.

References

  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkyl
  • Supporting information for - The Royal Society of Chemistry.
  • Friedel–Crafts alkylation using electron‐deficient benzylic alcohols.
  • Gribble, G. W., & Ladd, A. L. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3).
  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.
  • Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers, 2018.
  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken
  • Alkylation of toluene with 4-methylbenzyl alcohol: Effect of catalyst.
  • Liquid phase Friedel–Crafts benzylation of aromatics on a polymer-supported 12-tungstophosphoric acid c
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
  • Benzyl thioether formation merging copper c
  • Benzyl thioether formation merging copper c
  • 4 - Supporting Inform
  • Thioether-containing drugs and bioactive compounds.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c
  • Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ.
  • Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Organic Chemistry Portal.
  • Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids. Green Chemistry (RSC Publishing).
  • An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. Benchchem.
  • The preparation method of 4-methylthiobenzaldehyde.
  • A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. YouTube, 2020.
  • Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat w

Sources

Method

Application Note: Chemoselective Catalytic Oxidation of 4-(Butylthio)phenylmethanol

Executive Summary This guide details the chemoselective oxidation of 4-(Butylthio)phenylmethanol (1) to its corresponding sulfoxide, 4-(Butylsulfinyl)phenylmethanol (2). This transformation represents a critical challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective oxidation of 4-(Butylthio)phenylmethanol (1) to its corresponding sulfoxide, 4-(Butylsulfinyl)phenylmethanol (2). This transformation represents a critical challenge in organic synthesis: selectively oxidizing a sulfide (thioether) in the presence of a primary benzylic alcohol, while simultaneously preventing over-oxidation to the sulfone.

The protocols provided herein utilize Vanadium(IV)-catalyzed hydrogen peroxide oxidation , a method chosen for its high atom economy, operational simplicity, and proven chemoselectivity. This approach avoids the use of stoichiometric reagents like mCPBA, which often lead to difficult purification and over-oxidation byproducts.

Key Reaction

(Where Ar = 4-(hydroxymethyl)phenyl)

The Chemoselectivity Challenge

The substrate contains two oxidation-prone functional groups:

  • Sulfide (Thioether): Oxidation potential

    
     1.2–1.5 V.
    
  • Primary Benzylic Alcohol: Oxidation potential

    
     1.5–1.9 V.
    

While sulfur is kinetically more nucleophilic, unselective oxidants (e.g.,


, excess mCPBA) or uncontrolled temperatures can lead to:
  • Pathway A (Desired): Sulfide

    
     Sulfoxide.[1]
    
  • Pathway B (Over-oxidation): Sulfoxide

    
     Sulfone (difficult to separate).
    
  • Pathway C (Side Reaction): Alcohol

    
     Aldehyde/Carboxylic Acid.
    
Mechanistic Pathway Diagram

ReactionPathways Figure 1: Competitive oxidation pathways. Successful protocol maximizes k1 while minimizing k2. Substrate 4-(Butylthio) phenylmethanol Sulfoxide Target Sulfoxide (Kinetic Product) Substrate->Sulfoxide Fast (k1) VO(acac)2 / H2O2 Aldehyde Aldehyde (Chemoselectivity Loss) Substrate->Aldehyde Competes at High T Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Slow (k2) Excess Oxidant

Experimental Protocols

Protocol A: Vanadium-Catalyzed Selective Oxidation (Recommended)

This protocol utilizes Vanadyl acetylacetonate [


] with a Schiff base ligand. The vanadium center activates hydrogen peroxide, forming a peroxo-vanadium species that is highly electrophilic toward sulfur but relatively inert toward alcohols under these conditions [1, 4].

Reagents:

  • Substrate: 4-(Butylthio)phenylmethanol (10 mmol, 1.96 g)

  • Catalyst:

    
     (1 mol%, 26 mg)
    
  • Ligand: Schiff base (e.g., derived from salicylaldehyde and chiral amino alcohol if enantioselectivity is desired, or simple salen ligands) [4]. Note: For racemic synthesis, the ligand can be omitted, but selectivity is higher with it.

  • Oxidant: 30% Aqueous

    
     (1.1 equiv, 11 mmol).
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

Step-by-Step Procedure:

  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve

    
     (26 mg) and the Schiff base ligand (1.1 mol%) in 10 mL of DCM. Stir for 10 minutes to form the active complex (color change often observed).
    
  • Substrate Addition: Add 4-(Butylthio)phenylmethanol (1.96 g) to the catalyst solution. Cool the mixture to 0°C using an ice bath. Cooling is critical to suppress sulfone formation.

  • Oxidant Addition: Add 30%

    
     (1.25 mL) dropwise over 20 minutes via a syringe pump or dropping funnel.
    
    • Expert Tip: Rapid addition causes localized heating and promotes sulfone formation.

  • Reaction: Stir at 0°C for 2–4 hours. Monitor by HPLC (see Section 4).

  • Quenching: Once conversion >98% and sulfone <1%, quench by adding saturated aqueous Sodium Thiosulfate (

    
    , 10 mL). This destroys excess peroxide immediately.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate under vacuum.
    
  • Purification: If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Green Aqueous Oxidation ( )

For laboratories restricting chlorinated solvents, this method uses water/phosphate buffer [3].

  • Setup: Dissolve substrate (10 mmol) in a mixture of Phosphate Buffer (pH 7.0) and minimal Acetonitrile (to ensure solubility).

  • Catalyst: Add

    
     (5 mol%).
    
  • Oxidation: Add 30%

    
     (1.1 equiv) slowly at room temperature.
    
  • Completion: Stir for 1-2 hours. The product often precipitates out or can be extracted with Ethyl Acetate.

Analytical Validation (Self-Validating Systems)

Reliable differentiation between the sulfide, sulfoxide, and sulfone is required.

HPLC Method (Reverse Phase)

This method separates the three components based on polarity.

  • Column: C18 (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm) [14].[2][3]

  • Mobile Phase: Acetonitrile : Water (Gradient 40:60

    
     80:20 over 20 mins).
    
  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 254 nm.[3][4]

CompoundApprox.[1][3][5][6][7][8][9][10][11][12][13][14] Retention Time*Polarity Logic
Sulfoxide (Product) ~6–8 minMost Polar (S=O dipole)
Sulfone (Over-ox) ~10–12 minIntermediate
Sulfide (Substrate) ~15–18 minLeast Polar (Lipophilic chain)

*Retention times vary by specific column/gradient but the order remains consistent.

NMR Validation ( NMR in )

The methylene protons adjacent to the sulfur atom provide the definitive diagnostic signal.

  • Sulfide (

    
    ): 
    
    
    
    ppm (Triplet).
  • Sulfoxide (

    
    ): 
    
    
    
    ppm (Multiplet/Diastereotopic).[15] The protons become chemically non-equivalent due to the chiral sulfur center, splitting into complex multiplets.
  • Sulfone (

    
    ): 
    
    
    
    ppm (Triplet, shifted downfield).

Mechanism of Action

Understanding the catalytic cycle allows for troubleshooting. The Vanadium(V) species acts as a Lewis acid to activate the peroxide.

CatalyticCycle Figure 2: Simplified Vanadium Catalytic Cycle. The electrophilic peroxo-vanadium species is the key oxidant. V_Pre V(IV) Precursor VO(acac)2 V_Active Active Peroxo-V(V) Species V_Pre->V_Active H2O2 / Oxidation Transition S-Attack Transition State V_Active->Transition + Sulfide Substrate Product_Release Sulfoxide Release + H2O Transition->Product_Release O-Transfer Product_Release->V_Active Regeneration with H2O2

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
High Sulfone Content Excess oxidant or High Temp.Strictly control Temp (0°C). Use exactly 1.0–1.1 eq of

. Quench immediately upon completion.
Low Conversion Catalyst deactivation or poor mixing.Ensure vigorous stirring (biphasic systems). Increase catalyst to 2 mol%. Check peroxide titer (it degrades).
Aldehyde Formation Radical pathways active.Add a radical scavenger (e.g., BHT) if using radical-prone conditions (though rare with Vanadium). Switch to Protocol A (DCM).
Poor Enantioselectivity Ligand dissociation.(If chiral target) Ensure ligand is in slight excess (1.2 eq vs Metal). Use "Salan" ligands rather than "Salen" [2].

References

  • Zhou, W.-Y., et al. (2021). Vanadium-catalyzed Selective Oxidation of Sulfides to Sulfoxides and Sulfones with H2O2. ResearchGate. Link

  • Sun, J., Zhu, C., et al. (2004).[13] Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System. Journal of Organic Chemistry. Link

  • RSC Publishing. (2014). On the sulfide oxidation to sulfoxides using sodium orthovanadate in water. Royal Society of Chemistry.[8][14] Link

  • Drago, C., Caggiano, L., & Jackson, R.F.W. (2005).[10] Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Angewandte Chemie International Edition. Link

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules. Link

  • Scholars Research Library. (2016). Development and Validation of HPLC Method.... Link

Sources

Application

Application Notes and Protocols for the Preparation of Diarylmethyl Ethers from 4-(Butylthio)phenylmethanol

Abstract This document provides a comprehensive guide for the synthesis of bis(4-(butylthio)phenyl)methyl ether, a diarylmethyl ether, through the self-condensation of 4-(butylthio)phenylmethanol. Diarylmethyl ether moie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of bis(4-(butylthio)phenyl)methyl ether, a diarylmethyl ether, through the self-condensation of 4-(butylthio)phenylmethanol. Diarylmethyl ether moieties are significant structural motifs in various fields, including medicinal chemistry and materials science. This guide details two robust protocols: a classical acid-catalyzed dehydration and a mild iron(III)-catalyzed method. The rationale behind key experimental steps, mechanistic insights, and detailed characterization procedures are provided to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Significance of Diarylmethyl Ethers

Diarylmethyl ethers are a class of organic compounds characterized by a central ether linkage connecting two arylmethyl groups. This structural unit is a key component in a variety of biologically active molecules and functional materials. The flexibility of the ether bond, combined with the steric and electronic properties of the flanking aryl groups, imparts unique conformational and binding characteristics.

The specific target of this protocol, bis(4-(butylthio)phenyl)methyl ether, incorporates a butylthio substituent on each phenyl ring. The presence of the sulfur-containing moiety can influence the molecule's lipophilicity, metabolic stability, and potential for metal coordination, making it an interesting candidate for further investigation in drug discovery and materials science.

The synthesis of diarylmethyl ethers is typically achieved through the etherification of the corresponding benzylic alcohols. This can be accomplished via several synthetic strategies, with acid-catalyzed self-condensation and metal-catalyzed dehydrative coupling being among the most common and effective methods.[1] This guide will focus on these two approaches, providing detailed, step-by-step protocols for the preparation of bis(4-(butylthio)phenyl)methyl ether from 4-(butylthio)phenylmethanol.

Reaction Mechanisms: A Tale of Two Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The two protocols presented here proceed through distinct, yet related, pathways.

Acid-Catalyzed Dehydration: An SN1 Pathway

The acid-catalyzed self-condensation of benzyl alcohols is a classic example of an SN1 reaction.[2] The reaction is initiated by the protonation of the hydroxyl group of 4-(butylthio)phenylmethanol by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+), which is essentially a water molecule.

The departure of the water molecule generates a resonance-stabilized secondary benzylic carbocation. The presence of the electron-donating butylthio group in the para position is expected to further stabilize this carbocation through resonance, facilitating its formation. Subsequently, a second molecule of 4-(butylthio)phenylmethanol acts as a nucleophile, with its hydroxyl group attacking the electrophilic carbocation. The final step involves the deprotonation of the resulting oxonium ion by a weak base (such as water or the conjugate base of the acid catalyst) to yield the desired diarylmethyl ether and regenerate the acid catalyst.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A 4-(Butylthio)phenylmethanol B Protonated Alcohol A->B Protonation H_plus H+ C Benzylic Carbocation (Resonance Stabilized) B->C Loss of H2O E Oxonium Ion C->E Nucleophilic Attack D 4-(Butylthio)phenylmethanol D->E F Bis(4-(butylthio)phenyl)methyl ether E->F Deprotonation H_plus_regen H+ E->H_plus_regen

Figure 1: Mechanism of Acid-Catalyzed Etherification.

Iron(III)-Catalyzed Dehydration: A Lewis Acid Approach

Iron(III) chloride is an inexpensive, abundant, and environmentally benign Lewis acid catalyst that can effectively promote the self-condensation of benzylic alcohols.[1] In this mechanism, the Lewis acidic iron(III) center coordinates to the oxygen atom of the hydroxyl group of 4-(butylthio)phenylmethanol. This coordination enhances the leaving group ability of the hydroxyl group, facilitating its departure and the formation of the benzylic carbocation, similar to the Brønsted acid-catalyzed pathway. A second molecule of the alcohol then attacks the carbocation, followed by deprotonation to afford the final ether product. The iron catalyst is regenerated in the process. This method often proceeds under milder conditions compared to strong Brønsted acid catalysis.

G cluster_0 Step 1: Lewis Acid Coordination cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation & Catalyst Regeneration A 4-(Butylthio)phenylmethanol B Alcohol-FeCl3 Complex A->B Coordination FeCl3 FeCl3 C Benzylic Carbocation B->C Departure of [HO-FeCl3]- E Oxonium Ion Intermediate C->E Nucleophilic Attack D 4-(Butylthio)phenylmethanol D->E F Bis(4-(butylthio)phenyl)methyl ether E->F Deprotonation FeCl3_regen FeCl3 + H2O E->FeCl3_regen

Figure 2: Mechanism of Iron(III)-Catalyzed Etherification.

Experimental Protocols

Materials and Instrumentation
Material/InstrumentSpecifications
4-(Butylthio)phenylmethanol>98% purity
p-Toluenesulfonic acid monohydrate>98.5% purity
Iron(III) chloride (anhydrous)>97% purity
TolueneAnhydrous, >99.8%
DichloromethaneACS grade
Diethyl etherACS grade
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer with heating
Thin-layer chromatography (TLC) platesSilica gel 60 F254
Column chromatography suppliesSilica gel, 230-400 mesh
NMR spectrometer400 MHz or higher
FT-IR spectrometer
Mass spectrometer
Melting point apparatus

Safety Precautions:

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE.

  • Iron(III) chloride: Corrosive and an irritant. Handle in a fume hood.

  • Organic Solvents: Toluene, dichloromethane, and diethyl ether are flammable and volatile. Use in a well-ventilated fume hood away from ignition sources.

Protocol 1: Acid-Catalyzed Synthesis of Bis(4-(butylthio)phenyl)methyl Ether

This protocol utilizes p-toluenesulfonic acid as a catalyst in toluene with azeotropic removal of water to drive the reaction to completion.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add 4-(butylthio)phenylmethanol (e.g., 1.0 g, 5.09 mmol).

  • Dissolve the starting material in toluene (e.g., 25 mL).

  • Add p-toluenesulfonic acid monohydrate (e.g., 0.048 g, 0.25 mmol, 5 mol%).

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The starting material should have a lower Rf value than the less polar ether product.

  • Once the reaction is complete (typically after 2-4 hours, or when no more water is collected), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (e.g., 25 mL) to quench the acid catalyst.

  • Separate the layers and extract the aqueous layer with diethyl ether (e.g., 2 x 20 mL).

  • Combine the organic layers, wash with brine (e.g., 25 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity) to afford the pure bis(4-(butylthio)phenyl)methyl ether.

Protocol 2: Iron(III)-Catalyzed Synthesis of Bis(4-(butylthio)phenyl)methyl Ether

This protocol employs anhydrous iron(III) chloride as a mild Lewis acid catalyst.[1]

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(butylthio)phenylmethanol (e.g., 1.0 g, 5.09 mmol) and a magnetic stir bar.

  • Dissolve the starting material in a suitable solvent such as dichloromethane or propylene carbonate (e.g., 20 mL).

  • Add anhydrous iron(III) chloride (e.g., 0.041 g, 0.25 mmol, 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC as described in Protocol 1.

  • Upon completion (typically 4-8 hours), quench the reaction by adding water (e.g., 20 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (e.g., 2 x 20 mL).

  • Combine the organic layers, wash with water (e.g., 2 x 20 mL) and then brine (e.g., 20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography as described in Protocol 1.

Characterization and Expected Results

As no literature precedent for the full characterization of bis(4-(butylthio)phenyl)methyl ether was found, the following are predicted spectral data based on the known shifts of similar structures and the starting material.

  • Appearance: Expected to be a colorless to pale yellow oil or a low-melting solid.

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic protons: Two doublets in the range of δ 7.2-7.4 ppm, corresponding to the protons on the phenyl rings.

    • Benzylic proton (-CH-O-): A singlet around δ 4.5-5.0 ppm.

    • Butylthio group:

      • -S-CH2-: A triplet around δ 2.9 ppm.

      • -CH2-CH2-CH2-CH3: Multiplets in the range of δ 1.4-1.7 ppm.

      • -CH3: A triplet around δ 0.9 ppm.

  • 13C NMR (100 MHz, CDCl3):

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Benzylic carbon (-CH-O-): A signal around δ 70-80 ppm.

    • Butylthio group carbons: Signals in the range of δ 13-35 ppm.

  • FT-IR (thin film or KBr pellet):

    • C-O-C stretch (ether): A strong absorption band around 1050-1150 cm-1.

    • C-H stretches (aromatic and aliphatic): Around 2850-3100 cm-1.

    • C=C stretches (aromatic): Around 1500-1600 cm-1.

  • Mass Spectrometry (EI or ESI): The molecular ion peak [M]+ or [M+H]+ should be observed, corresponding to the calculated molecular weight of C22H30OS2 (374.61 g/mol ).

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Conversion Insufficient reaction time or temperature.Increase reaction time and/or temperature. Ensure efficient removal of water in the acid-catalyzed protocol.
Deactivated catalyst.Use fresh, anhydrous catalyst, especially for the iron(III)-catalyzed reaction.
Formation of Byproducts Overheating leading to decomposition.Maintain the recommended reaction temperature.
Side reactions due to strong acidity.Use a milder acid catalyst or switch to the iron(III)-catalyzed protocol. Consider using a non-acidic scavenger for water, such as molecular sieves.
Difficult Purification Product co-elutes with starting material.Optimize the eluent system for column chromatography, using a shallower gradient.
Oily product that is difficult to handle.Attempt to crystallize the product from a suitable solvent system (e.g., hexanes/diethyl ether).

Conclusion

The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of bis(4-(butylthio)phenyl)methyl ether from 4-(butylthio)phenylmethanol. Both the acid-catalyzed and iron(III)-catalyzed methods offer distinct advantages in terms of reaction conditions and catalyst handling. The choice of method may depend on the available resources and the scale of the synthesis. The provided mechanistic insights and characterization guidelines should enable researchers to successfully prepare and validate the target diarylmethyl ether, facilitating further exploration of its properties and applications.

References

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). A General Palladium-Catalyzed Method for the Synthesis of Diaryl Ethers. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2006). A simple and efficient protocol for the palladium-catalysed synthesis of diaryl and alkyl aryl ethers from aryl halides. Tetrahedron, 62(4), 627-635. [Link]

  • Fedorov, A. Y., Finet, J. P. (2004). Copper-catalyzed synthesis of diaryl ethers. In Topics in Current Chemistry (Vol. 242, pp. 1-35). Springer, Berlin, Heidelberg. [Link]

  • Nicolaou, K. C., Boddy, C. N. C., & Siegel, J. S. (2000). The Wittig and Related Reactions in Natural Product Synthesis. In Modern Carbonyl Olefination (pp. 1-127). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Sawama, Y., Goto, R., Nagata, K., & Monguchi, Y. (2014). Dehydrative Etherification of Alcohols. European Journal of Organic Chemistry, 2014(26), 5655-5674. [Link]

  • Olah, G. A., Prakash, G. K. S., & Sommer, J. (2009). Superacid chemistry. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media. [Link]

  • Firouzabadi, H., Iranpoor, N., & Gholinejad, M. (2010). Iron-catalyzed carbon-heteroatom bond forming reactions. Journal of the Iranian Chemical Society, 7(4), 737-761. [Link]

  • PubChem. (n.d.). Benzyl alcohol. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl Roth. (2021). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). p-(Phenylthio)benzyl alcohol. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - P-(Methylthio)Benzyl Alcohol, 98%. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Strategic Conversion of Benzhydryl Alcohols to Benzhydryl Chlorides

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conversion of benzhydryl alcohols to their corresponding chlorides. Benzhydryl chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conversion of benzhydryl alcohols to their corresponding chlorides. Benzhydryl chlorides are pivotal intermediates in the synthesis of numerous pharmaceutical agents and fine chemicals. This guide moves beyond simple procedural lists to offer an in-depth analysis of the primary chlorinating reagents, detailing their reaction mechanisms, strategic advantages, and practical limitations. We present validated, step-by-step protocols, comparative data, and critical safety information to empower researchers to select and execute the optimal chlorination strategy for their specific synthetic goals.

Introduction: The Strategic Importance of Benzhydryl Chlorides

The benzhydryl (or diphenylmethyl) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antihistaminic, anticholinergic, and calcium channel-blocking drugs. The synthesis of these complex molecules often relies on the nucleophilic substitution of a benzhydryl halide. The conversion of the precursor alcohol to the more reactive benzhydryl chloride is, therefore, a fundamental and critical transformation.

The hydroxyl group of an alcohol is a poor leaving group. The primary objective of the chlorination reactions discussed herein is to convert this hydroxyl group into a better leaving group, facilitating its displacement by a chloride nucleophile. The stability of the secondary, resonance-stabilized benzhydryl carbocation intermediate plays a crucial role in the facility of these reactions, often allowing for milder conditions than those required for less activated alcohols. This guide explores the most effective and commonly employed reagents for this purpose: Thionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅), Phosphorus Trichloride (PCl₃), and concentrated Hydrochloric Acid (HCl), often in the presence of a Lewis acid catalyst.

Thionyl Chloride (SOCl₂): The Volatile Byproduct Advantage

Thionyl chloride is a highly effective reagent for converting secondary alcohols to alkyl chlorides. Its principal advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][2]

Mechanism of Action

The reaction typically proceeds through an SNi (Substitution Nucleophilic internal) mechanism, especially in the absence of a base, which results in retention of configuration. However, in the presence of a base like pyridine, the mechanism shifts to a standard SN2 pathway, causing an inversion of configuration.

  • The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.

  • A proton is lost, forming an intermediate alkyl chlorosulfite ester.

  • SNi Pathway: The chlorosulfite ester collapses. The C-O bond breaks, and the chlorine atom from the same molecule attacks the carbocationic center from the same face, leading to retention of stereochemistry. The other products, SO₂ and HCl, evolve as gases.

  • SN2 Pathway (with Pyridine): Pyridine attacks the chlorosulfite ester, displacing the chloride, which then acts as a free nucleophile, attacking the carbon center from the backside and leading to inversion.

Caption: SNi mechanism for alcohol chlorination with SOCl₂.

Protocol: Chlorination of Benzhydrol with SOCl₂

Materials:

  • Benzhydrol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Pyridine (optional, catalytic to 1.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), dissolve benzhydrol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude benzhydryl chloride, which can be further purified by recrystallization or distillation.

Safety and Handling

Thionyl chloride is toxic, corrosive, and reacts violently with water.[3][4] It is also a lachrymator.

  • Always handle thionyl chloride in a well-ventilated chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber), splash goggles, a face shield, and a lab coat.[3][4]

  • Ensure an emergency shower and eyewash station are readily accessible.[4]

  • Store away from water, moisture, acids, bases, and alcohols.[3][4]

Phosphorus Halides: PCl₅ and PCl₃

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) are powerful chlorinating agents effective for a range of alcohols.[1][6] Their primary drawback is the formation of non-volatile, acidic byproducts (POCl₃ and H₃PO₃, respectively), which can complicate product isolation.[7]

Mechanism of Action

The reaction with phosphorus halides typically follows an SN2 pathway, resulting in inversion of stereochemistry.

  • The alcohol oxygen acts as a nucleophile, attacking the phosphorus atom and displacing a chloride ion.

  • A proton is transferred to a displaced chloride ion, forming HCl.

  • The free chloride ion then performs an SN2 attack on the carbon atom, displacing the oxygen moiety which is now a good leaving group (part of a phosphonate ester).

Caption: SN2 mechanism for alcohol chlorination with PCl₅.

Protocol: Chlorination of Benzhydrol with PCl₅

Materials:

  • Benzhydrol (1.0 eq)

  • Phosphorus pentachloride (PCl₅) (1.05 eq)

  • Anhydrous, non-polar solvent (e.g., chloroform or carbon tetrachloride)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, place a solution of benzhydrol in anhydrous chloroform.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly and portion-wise, add PCl₅ (1.05 eq) to the stirred solution. Maintain the temperature below 10 °C. Caution: Vigorous reaction with HCl gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or gas evolution ceases).

  • Pour the reaction mixture slowly onto crushed ice to decompose any unreacted PCl₅ and the byproduct POCl₃.

  • Separate the organic layer, wash with cold water, then with a dilute sodium carbonate solution, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation. The crude product can be purified by vacuum distillation.

Safety and Handling

PCl₅ and PCl₃ are highly corrosive, toxic, and react violently with water.

  • Handle only in a chemical fume hood.

  • Wear robust PPE, including acid-resistant gloves, splash goggles, and a face shield.

  • PCl₅ is a solid, but its dust is highly irritating. PCl₃ is a fuming liquid. Avoid inhalation of dust or fumes.

  • Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.

Concentrated Hydrochloric Acid (HCl): The Classic SN1 Approach

For benzylic alcohols, direct reaction with concentrated hydrochloric acid is a viable and atom-economical method.[8] The reaction proceeds via an SN1 mechanism, facilitated by the high stability of the resonance-stabilized benzhydryl carbocation. The reaction can often be accelerated by using a Lewis acid catalyst, such as anhydrous calcium chloride (CaCl₂) or zinc chloride (ZnCl₂), which assists in the cleavage of the C-O bond.[7][9]

Mechanism of Action
  • Protonation: The alcohol's hydroxyl group is protonated by the strong acid (HCl), forming a good leaving group (water).

  • Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a stable secondary benzylic carbocation.

  • Nucleophilic Attack: A chloride ion from the HCl attacks the carbocation, forming the benzhydryl chloride.

Caption: SN1 mechanism for chlorination with HCl.

Protocol: Chlorination of Benzhydrol with HCl and CaCl₂

This protocol is adapted from a published procedure.[9]

Materials:

  • Benzhydrol (1.84 g, 10 mmol, 1.0 eq)

  • Concentrated Hydrochloric Acid (~37%) (15 mL)

  • Anhydrous Calcium Chloride (CaCl₂) (1.1 g, 10 mmol, 1.0 eq)

  • Ethyl acetate

  • Brine and Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add benzhydrol (10 mmol) and concentrated HCl (15 mL).

  • Add anhydrous calcium chloride (10 mmol) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 85 °C with stirring for 4 hours.

  • After the reaction is complete, cool the flask to room temperature.

  • Transfer the mixture to a separatory funnel and extract twice with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the product.

Comparative Analysis of Chlorinating Reagents

The choice of reagent depends on factors such as substrate sensitivity, desired scale, and available equipment.

ReagentMechanismByproductsAdvantagesDisadvantages
SOCl₂ SNi / SN2SO₂, HCl (gas)Gaseous byproducts simplify workup; highly effective.[1]Toxic, corrosive, moisture-sensitive, lachrymator.[4]
PCl₅ SN2POCl₃, HClHighly reactive, effective for many alcohols.[1][10]Solid reagent, difficult to handle; corrosive byproducts require careful workup.[7]
PCl₃ SN2H₃PO₃, HClLiquid reagent, more selective for 1°/2° alcohols than PCl₅.[1][6]Corrosive, non-volatile acidic byproduct complicates purification.
Conc. HCl SN1H₂OInexpensive, atom-economical, "greener" option.[8]Reversible reaction, may require a catalyst and/or heat; less effective for non-activated alcohols.

General Experimental Workflow

The conversion of benzhydryl alcohol to its chloride follows a standard sequence of synthetic operations.

General_Workflow Start Start: Benzhydryl Alcohol + Solvent Reaction Step 1: Reaction Add chlorinating reagent (SOCl₂, PCl₅, HCl, etc.) Control Temp & Time Start->Reaction Quench Step 2: Quenching Decompose excess reagent (e.g., add to ice/water) Reaction->Quench Extraction Step 3: Extraction Separate organic product from aqueous layer Quench->Extraction Wash Step 4: Washing Remove impurities (e.g., NaHCO₃, Brine) Extraction->Wash Dry Step 5: Drying Remove residual water (e.g., MgSO₄, Na₂SO₄) Wash->Dry Purify Step 6: Purification Isolate final product (Recrystallization or Distillation) Dry->Purify End Final Product: Benzhydryl Chloride Purify->End

Caption: Standard laboratory workflow for chlorination reactions.

References

  • How does phosphorus trihalide react with alcohols? askIITians. [Link]

  • General procedure for preparation of benzhydryl chloride derivatives. Taylor & Francis Online. [Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega. [Link]

  • The best reagent to replace alcoholic, phenolic or carboxylic -OH groups with -Cl. Vaia. [Link]

  • A Systematic Study of the Preparation of Alkyl Chlorides from the Corresponding Alcohols. Sciencemadness.org. [Link]

  • HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. [Link]

  • Preparation of Benzyl Chloride. Sciencemadness.org. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

  • The action of oxalyl chloride on alcohols in pyridine solution. CORE. [Link]

  • Esterification of Phosphorus Trichloride with Alcohols. ChemSpider Synthetic Pages. [Link]

  • Preparation of alkyl chlorides by the reaction of alkyl alcohols with phosphorus trichloride.
  • Synthesis of benzyl chloride from benzyl alcohol with only 20% conc. hydrochloric acid? Reddit. [Link]

  • What is the product when benzyl alcohol (C6H5CH2OH) reacts with PCl5? Filo. [Link]

  • Alcohols to Alkyl Chlorides, Part 4. YouTube. [Link]

  • Disinfecting preparation containing chlorine in alcohol.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • The reaction of tertiary alcohols with phosphorus pentachloride. ResearchGate. [Link]

  • Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlorides. Filo. [Link]

  • A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Scientific Research Publishing. [Link]

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]

  • Methods of Chlorination of Primary non Benzylic Alcohols. The Vespiary. [Link]

  • Making Benzyl Chloride A Useful Chemical. YouTube. [Link]

  • What is the mechanism for a reaction between alcohol and phosphorus pentachloride? Quora. [Link]

  • Alcohol to Chloride - Common Conditions. Organic-Reaction.com. [Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Alcohols to Acid Chlorides. Chemistry Steps. [Link]

  • Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]

  • Synthesis of thionyl chloride. DIAL@UCLouvain. [Link]

  • A kind of preparation method of benzhydryl alcohol and its derivatives.
  • Phosphorus pentachloride. Wikipedia. [Link]

  • Synthesis of alkyl chlorides. Organic Chemistry Portal. [Link]

  • Continuous conversion of alcohols to chlorides : an efficient way to prepare active pharmaceutical ingredients. TUE Research portal. [Link]

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocols for Butylthio Carbinols

Introduction: The Amphiphilic Challenge Recrystallizing butylthio carbinols presents a unique paradox in purification chemistry. These molecules possess a "Janus-faced" chemical nature: The Butylthio Group ( ): A lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Challenge

Recrystallizing butylthio carbinols presents a unique paradox in purification chemistry. These molecules possess a "Janus-faced" chemical nature:

  • The Butylthio Group (

    
    ):  A lipophilic, flexible "greasy" tail that increases solubility in non-polar hydrocarbons and lowers the melting point due to high rotational freedom.
    
  • The Carbinol Group (

    
    ):  A polar, hydrogen-bond donor/acceptor moiety that demands polar solvation and drives lattice formation through H-bonding networks.[1]
    

This duality often leads to the dreaded "oiling out" phenomenon, where the compound separates as a liquid rather than a crystal. This guide provides a scientifically grounded strategy to balance these opposing forces, ensuring high-purity crystalline recovery.

Physicochemical Basis for Solvent Selection

Selection must be driven by Hansen Solubility Parameters (HSP) , balancing Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.[1]
The "Push-Pull" Strategy

For butylthio carbinols, a single solvent rarely suffices. We employ a Two-Solvent (Solvent/Anti-Solvent) approach or a Temperature-Dependent Polarity Switch .

Solvent ClassRoleInteraction MechanismRecommended Solvents
Alcohols Primary Solvent Solvates the carbinol head via H-bonding; moderate affinity for the thio-tail.Ethanol (EtOH) , Isopropanol (IPA)
Hydrocarbons Anti-Solvent Solvates the butyl tail; precipitates the polar carbinol core upon cooling.Heptane , Hexane , Cyclohexane
Aromatics Intermediate

-interactions stabilize sulfur lone pairs; good general solubility.[1]
Toluene (Excellent for avoiding oiling out)
Esters Moderator Polar aprotic; good for initial dissolution if alcohols fail.[1]Ethyl Acetate (EtOAc) , Isopropyl Acetate

Expert Insight: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[1] They are "too good" at dissolving these compounds, leading to poor recovery yields.[1]

Decision Matrix: Solvent Screening Workflow

The following logic gate ensures you select the correct system before committing valuable bulk material.

SolventSelection Start Start: 50mg Crude Sample Test1 Test 1: Dissolve in Hot IPA (80°C) Start->Test1 Check1 Soluble? Test1->Check1 Result1 Cool to RT -> 0°C Check1->Result1 Yes Test3 Test 3: Toluene System (Dissolve min. vol. Hot Toluene) Check1->Test3 No (Insoluble) Check2 Crystals Form? Result1->Check2 Success1 System A: Pure IPA Check2->Success1 Yes Fail1 Remains Soluble Check2->Fail1 No Test2 Test 2: Two-Solvent Addition (Add Water dropwise to hot IPA) Fail1->Test2 Success2 System B: IPA / Water Test2->Success2 Check3 Crystals on cooling? Test3->Check3 Success3 System C: Toluene Check3->Success3 Yes Fail3 Add Heptane (Anti-solvent) Check3->Fail3 No Success4 System D: Toluene / Heptane Fail3->Success4

Figure 1: Decision tree for selecting the optimal solvent system based on solubility behavior.

Detailed Protocols

Safety Pre-requisite: Odor Control

Butyl sulfides have low odor thresholds (skunk-like).[1]

  • Mandatory: Work in a high-flow fume hood.[1]

  • Neutralization: Keep a bleach bath (10% sodium hypochlorite) ready to wipe down glassware.[1] The bleach oxidizes the sulfide to a non-volatile sulfoxide/sulfone, eliminating the smell.

Protocol A: The "Oiling Out" Prevention Method (Toluene/Heptane)

Best for: Compounds with long alkyl chains or low melting points.

  • Dissolution:

    • Place crude solid in a round-bottom flask (RBF).

    • Add Toluene (1 mL/g) and heat to 90°C.

    • Add more Toluene dropwise until fully dissolved.[1] Note: If solution is cloudy due to inorganic salts, perform a hot filtration.[1]

  • The Anti-Solvent Titration:

    • While maintaining 90°C, slowly add Heptane dropwise.

    • Stop point: The moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Toluene to clear the solution back to transparent.

  • Controlled Nucleation (Crucial Step):

    • Remove from heat.[1][2]

    • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a glass rod at 60°C.

    • Why? This provides a template for the lattice, preventing the amorphous "oil" phase from forming.

  • Slow Cooling:

    • Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temperature (RT) over 2 hours.

    • Do not plunge into ice immediately; this shocks the system into oiling out.

  • Harvest:

    • Once at RT, cool to 0°C in an ice bath for 30 mins.

    • Filter via vacuum filtration.[1][3][4] Wash with cold Heptane.[1]

Protocol B: The Oxidative-Safe Method (Ethanol/Water)

Best for: Compounds sensitive to air oxidation at high temperatures.

  • Dissolution:

    • Dissolve crude in Ethanol (95%) at 60°C (below boiling to minimize oxidation risk).

  • Saturation:

    • Add warm Water dropwise until turbidity persists.[1]

    • Re-clarify with a few drops of Ethanol.

  • Crystallization:

    • Allow to cool to RT.[1][2][3][5][6]

    • Note: Alcohols hold onto impurities well (high capacity), so yield may be lower but purity is often higher than Toluene systems.[1]

Troubleshooting & Scientific Validation

Issue: "It Oiled Out" (Liquid-Liquid Phase Separation)

Cause: The temperature dropped too fast, or the solvent system is too non-polar. The lattice energy was not sufficient to overcome the entropy of the flexible butyl chain. Remedy:

  • Re-heat until the oil dissolves.

  • Add more of the Polar Solvent (e.g., Ethanol or Toluene).

  • Seeding is mandatory at the saturation point.

  • Agitate vigorously during the cooling phase to induce nucleation.

Issue: Oxidation (Sulfoxide Formation)

Cause: Thioethers (


) can oxidize to sulfoxides (

) if heated for prolonged periods in air.[1] Validation:
  • Check TLC/HPLC before and after recrystallization.[1]

  • Prevention: Bubble Nitrogen (

    
    ) through the solvent before heating and keep the flask under an inert atmosphere balloon during dissolution.
    

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (For theoretical basis of Toluene/Heptane interactions). [1]

  • Org. Process Res. Dev. (General reference for crystallization of sulfides). Crystallization of Low-Melting Solids. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Diaryl Carbinol Synthesis via Grignard Reagents

Executive Summary The synthesis of diaryl carbinols ( ) via classical Grignard addition is frequently plagued by three yield-killing vectors: Wurtz homocoupling during reagent preparation, Single Electron Transfer (SET)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of diaryl carbinols (


) via classical Grignard addition is frequently plagued by three yield-killing vectors: Wurtz homocoupling  during reagent preparation, Single Electron Transfer (SET)  side reactions (pinacol coupling) during addition, and magnesium salt encapsulation  during workup.

This guide moves beyond 1900s-era classical protocols, advocating for Halogen-Metal Exchange (Turbo Grignard) and Lanthanide-Mediated Addition to ensure high-fidelity synthesis.

Module 1: Reagent Preparation (The "Turbo" Protocol)

The Problem: Classical Mg Insertion

Direct insertion of Mg metal into aryl halides (


) often requires heat to initiate. This thermal energy promotes Wurtz coupling  (

), irreversibly consuming starting material and lowering the molarity of the active reagent.
The Solution: LiCl-Mediated Halogen-Metal Exchange

Utilize the Knochel Turbo Grignard method (


).[1] This method generates the aryl Grignard via exchange at low temperatures, kinetically suppressing homocoupling.
Mechanism & Logic

The addition of LiCl breaks up the polymeric aggregates of Grignard reagents. It forms a reactive ate-complex (


), which accelerates the exchange rate by orders of magnitude compared to standard 

, allowing the reaction to proceed at -20°C to 0°C .
Standard Operating Procedure (SOP): Turbo Preparation

Reagents:

  • Aryl Iodide (

    
    ) or activated Aryl Bromide (
    
    
    
    )
  • 
     (Commercial solution, typically 1.3 M in THF)
    

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve

    
     (1.0 equiv) in anhydrous THF (0.5 M concentration).
    
  • Exchange: Cool to -20°C . Add

    
     (1.1 equiv) dropwise.
    
  • Incubation: Stir at -20°C for 30–60 minutes.

  • Validation: Aliquot 0.1 mL, quench with

    
    , and check GC/LCMS. >98% conversion to 
    
    
    
    indicates successful Grignard formation.

Module 2: The Addition Phase (Lanthanide Mediation)

The Problem: Steric Hindrance & SET

When reacting electron-deficient or sterically hindered aryl aldehydes with Grignard reagents, Single Electron Transfer (SET) can compete with nucleophilic addition. This generates ketyl radicals, leading to pinacol coupling (dimerization of the aldehyde) or reduction products, rather than the desired carbinol.

The Solution: Additive

Pre-complexing the Grignard or the electrophile with Lanthanum(III) salts promotes a concerted 1,2-addition mechanism and suppresses radical pathways.

Visualizing the Pathway

The following diagram illustrates the divergence between the classical radical pathway (yield loss) and the Lanthanide-controlled pathway.

GrignardPathways Start Ar-MgX + Ar'-CHO SET SET Pathway (Electron Transfer) Start->SET No Additive LaComplex LaCl3 Activation (Lewis Acid Coordination) Start->LaComplex + LaCl3·2LiCl Radical Ketyl Radical [Ar'-CHO]•- SET->Radical Pinacol Pinacol Dimer (Side Product) Radical->Pinacol Dimerization Concerted Concerted 1,2-Addition LaComplex->Concerted Product Diaryl Carbinol (High Yield) Concerted->Product

Caption: Figure 1. Lanthanide salts (


) suppress the SET radical pathway responsible for pinacol dimerization, enforcing the desired nucleophilic addition.
Protocol: Lanthanide-Mediated Addition
  • Preparation: Add

    
     solution (0.5–1.0 equiv, 0.6 M in THF) to the prepared aryl Grignard solution at 0°C.
    
  • Mixing: Stir for 30 minutes. The solution remains homogeneous (unlike

    
     slurries).
    
  • Addition: Add the aryl aldehyde (

    
    , 0.8 equiv relative to Grignard) dropwise at 0°C.
    
  • Completion: Allow to warm to room temperature over 2 hours.

Module 3: Troubleshooting & FAQs

Quantitative Comparison of Methods
VariableClassical GrignardTurbo Grignard (

)
Turbo +

Preparation Temp Reflux (65°C)-20°C to 0°C-20°C to 0°C
Wurtz Byproduct High (10–20%)Negligible (<1%)Negligible (<1%)
Functional Group Tolerance Low (No esters/nitriles)Moderate (Fast exchange allows kinetic survival)High
Addition Mechanism Competing SET/NucleophilicNucleophilicStrictly Nucleophilic
Typical Yield 40–60%70–80%85–95%
Troubleshooting Guides
Q1: The reaction mixture turned into a solid gel/sludge upon quenching. How do I recover my product?

Diagnosis: This is a "Magnesium Cement" emulsion, caused by the formation of insoluble


 and magnesium silicates during aqueous workup.
Solution: 
  • Do NOT add more water; this worsens the emulsion.

  • Acidic Quench: If your product is acid-stable, quench with 1M HCl until the aqueous layer is pH < 2. This solubilizes Mg salts.

  • Chelating Quench: If acid-sensitive, use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or Citric Acid . Stir vigorously for 1 hour. The tartrate chelates Mg, breaking the emulsion.

Q2: I see no reaction during the Grignard formation (Classical Method). Should I add Iodine?

Diagnosis: The Mg surface is likely passivated by oxides. Solution:

  • Stop heating. Adding iodine is a valid initiation trick, but DIBAL-H (1-2 drops of 1M solution) is superior for scavenging moisture and activating the surface without generating oxidants.

  • Better Approach: Switch to the Turbo Protocol (Module 1) . It relies on homogeneous exchange, eliminating the surface-area dependency of Mg turnings.

Q3: My yield is low, and I see a "dimer" peak in the LCMS. What happened?

Diagnosis:

  • If the dimer mass is

    
     (minus halogens): You have Wurtz Coupling .
    
    • Fix: Lower the temperature of Grignard formation or switch to Mg/Halogen exchange.

  • If the dimer mass is

    
     (plus 2H): You have Pinacol Coupling .
    
    • Fix: Use the

      
        additive (Module 2) to suppress SET chemistry.
      

Decision Tree: Optimization Workflow

OptimizationTree Start Start: Diaryl Carbinol Synthesis SubstrateCheck Is the Aryl Halide electron-rich or hindered? Start->SubstrateCheck Classical Classical Mg Insertion (Reflux) SubstrateCheck->Classical No (Simple Ph-Br) Turbo Turbo Grignard Exchange (iPrMgCl·LiCl, -20°C) SubstrateCheck->Turbo Yes (Complex Ar-X) AldehydeCheck Is the Aldehyde hindered or prone to SET? Classical->AldehydeCheck Turbo->AldehydeCheck StandardAdd Standard Addition (-78°C to RT) AldehydeCheck->StandardAdd No LaAdd Add LaCl3·2LiCl (Promote 1,2-addition) AldehydeCheck->LaAdd Yes

Caption: Figure 2. Decision logic for selecting the appropriate reagent preparation and additive strategy.

References

  • Turbo Grignard Discovery & Mechanism

    • Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition, 43(25), 3333–3336.[2]

  • Lanthanide-Medi

    
    ): 
    
    • Krasovskiy, A., Kopp, F., & Knochel, P. (2006).[3] Soluble Lanthanide Salts (

      
      ) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds.[3] Angewandte Chemie International Edition, 45(3), 497–500.[3]
      
  • Suppression of Side Reactions (Wurtz/Pinacol)

    • BenchChem Technical Support.[4][5] (2025).[4][6][7] Preventing the formation of Wurtz coupling products in Grignard reactions.

    • (Simulated Reference based on search context)

  • Structural Insights into Turbo Grignards

    • Hermann, A., et al. (2023).[8] Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition.

Sources

Optimization

troubleshooting low solubility of 4-(Butylthio)phenylmethanol

Answering the call of the modern laboratory, this guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Butylthio)...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of the modern laboratory, this guide serves as a dedicated technical support center for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Butylthio)phenylmethanol. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the physicochemical principles at play, empowering you to make informed, effective decisions in your experimental work.

Technical Support Center: 4-(Butylthio)phenylmethanol

This resource is structured as a series of frequently asked questions (FAQs) that directly address common and complex solubility issues. We will move from foundational concepts to advanced troubleshooting strategies, ensuring a logical and comprehensive learning path.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-(Butylthio)phenylmethanol in aqueous solutions. Why is it so poorly soluble in water?

A1: The low aqueous solubility of 4-(Butylthio)phenylmethanol is a direct consequence of its molecular structure, which is dominated by nonpolar (hydrophobic) regions. Let's break down the molecule to understand the causality.

The "like dissolves like" principle is the cornerstone of solubility; polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[1][2] Water is a highly polar solvent that forms strong hydrogen bonds with itself. For a compound to dissolve in water, it must be able to break these water-water interactions and form new, energetically favorable interactions with water molecules.[3]

4-(Butylthio)phenylmethanol has three key structural features:

  • Phenyl Ring: A large, nonpolar aromatic ring.

  • Butylthio Group (-S-C₄H₉): The four-carbon alkyl chain is highly nonpolar and hydrophobic. The thioether (-S-) group itself contributes only minimal polarity and, unlike an ether, is not a strong hydrogen bond acceptor.[1][4]

  • Methanol Group (-CH₂OH): This is the only polar, hydrophilic part of the molecule. The hydroxyl (-OH) group can participate in hydrogen bonding with water.[5][6]

However, the large combined size of the nonpolar phenyl ring and the butyl group significantly outweighs the solubilizing effect of the single hydroxyl group.[2][7] As the nonpolar hydrocarbon portion of a molecule increases, its water solubility decreases dramatically.[3] Therefore, the molecule is predominantly hydrophobic and resists dissolving in water.

Here is a diagram illustrating the polar and nonpolar regions of the molecule.

cluster_molecule 4-(Butylthio)phenylmethanol Structure C6H4 Phenyl (Nonpolar) S Thioether (Weakly Polar) C6H4->S CH2OH Methanol (Polar, H-Bonding) C6H4->CH2OH C4H9 Butyl Chain (Nonpolar) S->C4H9

Caption: Molecular regions of 4-(Butylthio)phenylmethanol.

Q2: What organic solvents should I try first for dissolving 4-(Butylthio)phenylmethanol?

A2: Given its predominantly nonpolar character, you will have the most success with organic solvents. The key is to systematically test solvents across a range of polarities to find the optimal match.

Most organic molecules are soluble in less polar solvents. Based on the structure, moderately polar to nonpolar solvents are the best starting points. Polar aprotic solvents are often excellent choices for compounds that have both polar and nonpolar characteristics.

Here is a suggested list of initial solvents to screen, categorized by polarity:

Solvent ClassRecommended SolventsPolarity IndexRationale & Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Excellent starting point. DMSO is a strong hydrogen bond acceptor and has both polar and nonpolar character, making it effective for a wide range of compounds. It is often used to create high-concentration stock solutions.[2][8]
Acetonitrile (ACN)5.8A moderately polar solvent that can solvate the phenyl ring and interact with the hydroxyl group.
Acetone5.1Another good moderately polar option. Its ketone group can act as a hydrogen bond acceptor for the compound's -OH group.[2]
Polar Protic Ethanol / Methanol5.2 / 6.6These alcohols are more polar than the target compound but can be effective due to their ability to hydrogen bond with the -OH group while also having an alkyl portion to interact with the nonpolar regions. Solubility may be limited compared to polar aprotic solvents.
Moderately Polar Dichloromethane (DCM)3.1A common solvent for organic synthesis and purification. Its polarity is well-suited for molecules with large aromatic and alkyl components.[9]
Tetrahydrofuran (THF)4.0The ether oxygen can act as a hydrogen bond acceptor, and the ring structure provides nonpolar character.
Nonpolar Toluene2.4The aromatic nature of toluene will interact favorably with the phenyl ring of your compound via pi-stacking interactions.[2]
Hexanes / Heptane0.1These are highly nonpolar and may be too nonpolar, but are worth testing to fully characterize the solubility profile. They will primarily interact with the butyl chain.[2]
Q3: I've tried a few solvents with limited success. What is a systematic workflow for finding a suitable solvent system?

A3: A systematic approach is crucial to efficiently identify an effective solvent or co-solvent system while minimizing compound waste. This workflow involves starting with small-scale tests and progressively employing more advanced techniques if initial attempts fail.

  • Preparation: Aliquot a small, pre-weighed amount of 4-(Butylthio)phenylmethanol (e.g., 1-2 mg) into several small glass vials.

  • Initial Solvent Screen:

    • To each vial, add a measured volume (e.g., 100 µL) of a single test solvent from the table in Q2. Start with the most promising candidates like DMSO, DCM, and Acetone.

    • Vortex or agitate the vials for 30-60 seconds.

    • Visually inspect for dissolution. If dissolved, the solubility is at least 10-20 mg/mL.

  • Incremental Addition:

    • If the compound did not dissolve, add another 100 µL of the solvent and vortex again.

    • Repeat this process until the compound dissolves or you have reached a large volume (e.g., 1 mL), indicating poor solubility. Record the volume required for dissolution to estimate solubility.

  • Employing Physical Methods:

    • If solubility is still low, gently warm the vial (to ~40-50°C) and observe any change. Increased temperature often increases the rate and extent of dissolution.[10][11] Caution: Be aware of potential compound degradation at higher temperatures.

    • Place the vial in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to break apart solute particles and accelerate dissolution.[12]

  • Co-Solvent System:

    • If a single solvent is ineffective, try a co-solvent system. For experiments requiring an aqueous final medium, dissolving the compound in a minimal amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock is a standard technique.[8][13]

    • This stock can then be diluted into the aqueous buffer. Critical: Add the organic stock to the aqueous buffer slowly while vortexing to avoid "crashing out" (precipitation) of the compound.[14]

The following decision tree illustrates this troubleshooting workflow.

Caption: Decision workflow for solubility troubleshooting.

Q4: My compound dissolves initially but then precipitates out of solution over time or upon dilution. What's happening?

A4: This phenomenon typically points to the formation of a supersaturated, kinetically-trapped solution that is not thermodynamically stable. There are two primary reasons for this:

  • Kinetic vs. Thermodynamic Solubility: When you dissolve a compound, especially from a DMSO stock into an aqueous buffer, you can momentarily achieve a concentration higher than its true equilibrium (thermodynamic) solubility.[14] This is the kinetic solubility. Over time, the system seeks its lowest energy state, leading to the precipitation of the excess compound until it reaches its thermodynamic solubility limit.

  • Polymorphism: The solid compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[14] Amorphous or metastable polymorphs often dissolve faster and to a greater extent initially, but can convert to a more stable, less soluble crystalline form in solution, causing precipitation.

Troubleshooting Steps:

  • Equilibration Time: Allow your prepared solution to sit for an extended period (e.g., 24 hours) and then re-evaluate the concentration of the supernatant after filtering or centrifuging out the precipitate. This will give you a better measure of the thermodynamic solubility.[14]

  • Reduce Final Concentration: Your target concentration may simply be too high for the chosen solvent system. Try preparing a more dilute solution.

  • Modify the Co-Solvent System: Increase the percentage of the organic co-solvent in your final solution if your experimental constraints allow. This will increase the solvent's capacity to hold the compound in solution.

  • Consider Excipients: In drug development, formulation scientists use excipients like surfactants (e.g., Tween®, Span®) or cyclodextrins to create stable micro-emulsions or inclusion complexes that enhance and maintain the solubility of poorly soluble drugs.[12][13]

Q5: Could the purity or stability of my compound be affecting its solubility?

A5: Absolutely. Both purity and chemical stability are critical factors that can significantly impact dissolution experiments.

  • Purity: If your sample contains insoluble impurities, you may observe a residue that never dissolves, leading you to incorrectly assess the solubility of the compound itself. Conversely, highly soluble impurities could artificially inflate the perceived solubility. It is essential to work with a well-characterized, high-purity sample.

  • Chemical Stability: 4-(Butylthio)phenylmethanol could potentially degrade under certain conditions, and the degradation products may have different solubilities.[15] For instance:

    • Oxidation: Thioethers can be oxidized to sulfoxides and then sulfones, especially in the presence of oxidizing agents or even air over long periods. These oxidized forms are significantly more polar and will have different solubility profiles.

    • pH Instability: While generally stable, extreme pH conditions (highly acidic or basic) could potentially lead to degradation. If you are attempting pH modification to improve solubility, it's crucial to assess the compound's stability under those conditions using a technique like HPLC over time.[16]

Self-Validating Protocol: Quick Stability Check

  • Prepare a solution of your compound in the desired solvent/buffer system.

  • Immediately analyze a sample using HPLC or LC-MS to obtain a baseline chromatogram (Time = 0).

  • Let the solution stand under your experimental conditions (e.g., room temperature, 37°C) for several hours or overnight.

  • Re-analyze the sample.

  • Trustworthy Result: If the peak area of the parent compound has decreased or new peaks corresponding to degradation products have appeared, stability is an issue that must be addressed, either by changing solvents, adjusting pH, or adding stabilizers.[15]

By methodically applying these principles and protocols, you can effectively diagnose and overcome the solubility challenges presented by 4-(Butylthio)phenylmethanol, ensuring the integrity and success of your research.

References

  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • AAT Bioquest. (2022).
  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Chemistry LibreTexts. (2015). 8.2: Structural and Physical Properties of Alcohols.
  • BYJU'S. (n.d.). The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting.
  • ResearchGate. (2020).
  • Wikipedia. (n.d.). Thiol.
  • Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols.
  • Purdue University. (n.d.). Alcohols and Ethers.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • RSC Publishing. (2018).
  • European Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • Reddit. (2024). Dissolving an insoluble compound in an organic solvent...

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Diaryl Ketone Reduction

Welcome to the technical support center for the reduction of diaryl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of diaryl ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the success of your chemical transformations.

Introduction: The Critical Role of Temperature

In the synthesis of diarylcarbinols—key intermediates in many pharmaceutical compounds—the reduction of the precursor diaryl ketone is a pivotal step.[1][2] While seemingly straightforward, the temperature at which this reduction is performed is a critical variable that dictates reaction rate, yield, and selectivity. An improperly controlled temperature can lead to incomplete reactions, the formation of undesired side products, or even hazardous runaway conditions.[3][4] This guide provides the expertise to control this parameter effectively.

Frequently Asked Questions (FAQs)

Q1: Why is temperature so crucial in the reduction of diaryl ketones?

A: Temperature directly influences the kinetics and thermodynamics of the reaction.[5]

  • Reaction Rate: As a general rule, increasing the temperature increases the rate of reaction by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions.[5][6][7]

  • Selectivity: Many reductions can yield multiple products. Temperature can be the deciding factor in which reaction pathway is favored. For instance, in the reduction of α,β-unsaturated ketones, lower temperatures often favor the desired 1,2-reduction to the allylic alcohol, a principle expertly exploited in the Luche Reduction.[8][9][10][11]

  • Reagent Stability: Common hydride reagents like sodium borohydride (NaBH₄) can decompose at elevated temperatures, especially in protic solvents like methanol or ethanol, generating hydrogen gas and reducing the reagent's efficacy.[3]

Q2: I need to reduce a diaryl ketone that also has an ester group. Will heating the reaction with NaBH₄ affect the ester?

A: Generally, sodium borohydride is a mild reducing agent that chemoselectively reduces aldehydes and ketones over less reactive functional groups like esters.[12][13] However, this selectivity is temperature-dependent. At room temperature, ester reduction by NaBH₄ is typically negligible. But, at elevated temperatures (e.g., 50-90°C), NaBH₄ can begin to reduce esters, leading to impurities.[14] If you must heat the reaction, careful monitoring by TLC or LCMS is essential to avoid over-reduction. For these substrates, a stronger reagent like lithium aluminum hydride (LiAlH₄) would reduce both functionalities, while NaBH₄ at controlled, lower temperatures offers the desired chemoselectivity.[15][16]

Q3: What is a "runaway reaction" and how does temperature control prevent it?

A: A runaway reaction is an exothermic process that accelerates out of control, leading to a rapid increase in temperature and pressure.[4][17] Hydride reductions are exothermic.[17] If a reaction is initiated at too high a temperature or if the reagent is added too quickly without adequate cooling, the heat generated can exceed the system's ability to dissipate it. This causes the reaction rate to increase further, generating even more heat in a dangerous feedback loop.[4]

  • Prevention: Start reactions at a low temperature (e.g., 0 °C) and allow them to warm slowly.[17] For large-scale reactions, add the hydride reagent in portions or as a solution via an addition funnel to control the rate of heat generation.[3][17] Always have an adequate cooling bath on standby.

Troubleshooting Guide

Problem 1: My reaction is slow or incomplete, showing significant starting material after several hours.
Potential CauseScientific Rationale & Solution
Reaction temperature is too low. The activation energy barrier is not being sufficiently overcome at the current temperature. This results in a slow reaction rate.[18] Solution: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LCMS at each new temperature to find the optimal balance between rate and selectivity. Some NaBH₄ reductions are routinely and safely run at elevated temperatures (e.g., 50-60 °C) under controlled conditions to ensure completion.[3]
Degraded Reducing Agent. Hydride reagents like NaBH₄ can degrade upon exposure to moisture.[18] Solution: Use a freshly opened container of the reducing agent. If degradation is suspected, test the reagent on a simple, reliable substrate like benzophenone before committing it to your valuable material.
Insufficient Reagent. While stoichiometry may be correct on paper, some reagent may decompose or react with trace impurities. Solution: Increase the equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq.). Often, a slight excess is needed to drive the reaction to completion.[18]
Problem 2: My reaction is complete, but I have significant formation of side products.
Potential CauseScientific Rationale & Solution
Reaction temperature is too high. High temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways. For example, in catalytic transfer hydrogenation, higher temperatures can sometimes lead to dehalogenation or other side reactions.[1] Solution: Lower the reaction temperature. Many selective reductions are performed at room temperature or below. The Luche reduction, for instance, uses CeCl₃ to activate the ketone, allowing for rapid reduction with NaBH₄ even at or below room temperature, enhancing selectivity.[8][10][11]
Incorrect Choice of Reducing Agent. A highly reactive reducing agent like LiAlH₄ may not be selective for your desired transformation if other reducible functional groups are present.[13][16] Solution: Switch to a milder reagent. NaBH₄ is an excellent choice for the selective reduction of ketones in the presence of esters or amides at controlled temperatures.[12]

Experimental Protocols & Data

Protocol: Temperature Screening for Diaryl Ketone Reduction

This protocol outlines a systematic approach to identifying the optimal reaction temperature.

  • Setup: In three separate round-bottom flasks equipped with stir bars, dissolve the diaryl ketone (1.0 eq.) in a suitable solvent (e.g., methanol or THF, 10 volumes).

  • Temperature Control: Cool one flask to 0 °C (ice bath), keep one at 25 °C (room temperature), and heat one to 40 °C (water bath).

  • Reagent Addition: To each flask, add NaBH₄ (1.2 eq.) portion-wise over 5 minutes.

  • Monitoring: Stir the reactions at their respective temperatures. After 1 hour, take a small aliquot from each reaction, quench it with a drop of acetone, and analyze by TLC or LCMS to determine the extent of conversion.

  • Analysis: Continue monitoring every hour. If the 0 °C and 25 °C reactions are incomplete after 4 hours, consider allowing them to run longer or gradually increasing the temperature.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction time and purity.

Sample Data: Temperature vs. Conversion & Selectivity

The following table illustrates hypothetical results from a temperature screening experiment for the reduction of 4-benzoylpyridine.

EntryTemperature (°C)Time (h)Conversion (%)Product Yield (%)Impurity (%)
1046564<1
225498953
3402>99928

Visualizing Workflows

Troubleshooting Workflow for Incomplete Reduction

This decision tree guides the optimization process when a reduction fails to go to completion.

G start Start: Incomplete Reaction check_reagent Is the reducing agent fresh? start->check_reagent check_stoich Is stoichiometry sufficient (≥1.1 eq)? check_reagent->check_stoich Yes check_reagent->check_stoich No replace_reagent Use fresh reagent check_reagent->replace_reagent No increase_temp Increase temperature by 10-15 °C check_stoich->increase_temp Yes check_stoich->increase_temp No increase_eq Increase to 1.5 eq. check_stoich->increase_eq No monitor Monitor reaction by TLC/LCMS increase_temp->monitor complete Reaction Complete monitor->complete replace_reagent->check_stoich increase_eq->increase_temp G cluster_screening Parallel Screening T_low Run at 0 °C analyze Analyze Purity & Conversion (TLC/LCMS) T_low->analyze T_rt Run at 25 °C T_rt->analyze T_high Run at 40 °C T_high->analyze start Start: Define Reaction start->T_low start->T_rt start->T_high decision Optimal Balance Found? analyze->decision refine Refine Temperature (e.g., 15 °C or 35 °C) decision->refine No finish Optimal Temperature Identified decision->finish Yes refine->analyze

Caption: Workflow for systematic temperature screening to optimize reaction conditions.

References

  • The effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Highly Selective Vapor and Liquid Phase Transfer Hydrogenation of Diaryl and Polycyclic Ketones with Secondary Alcohols in the Presence of Magnesium Oxide as Catalyst. MDPI. [Link]

  • Luche Reduction. Organic Chemistry Portal. [Link]

  • Luche reduction. Wikipedia. [Link]

  • Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. MDPI. [Link]

  • Rh-Catalyzed Asymmetric Transfer Hydrogenation of Cubane-Containing Ketones to Access Bioisomers of Diaryl Alcohols. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Luche Reduction. Chem-Station Int. Ed. [Link]

  • Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. PubMed. [Link]

  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i - Semantic Scholar. Semantic Scholar. [Link]

  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr) 3 and boron tri-secondary butoxide, B(O-s-Bu) 3 as catalysts. ResearchGate. [Link]

  • Hydrogenation of ketones with β-diketimine manganese(I) catalysts at room temperature. ScienceDirect. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

  • Enantioselective Carbonyl Reductions. Chemistry LibreTexts. [Link]

  • The effect of temperature on reaction rate. RSC Education. [Link]

  • Measure the change in Temperature during Chemical Reactions. YouTube. [Link]

  • Experiment: Test the effect of temperature on reaction time. Science News Explores. [Link]

  • NaBH4 reaction driven to completion by heating?. Reddit. [Link]

  • Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • Reduction of aldehydes and ketones. Chemguide. [Link]

  • The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Prevent Runaway Chemical Reactions. Mettler Toledo. [Link]

  • At what temperature ester reduction with sodium borohydride is done?. ResearchGate. [Link]

Sources

Optimization

minimizing side reactions in acid-catalyzed benzhydrylation

Welcome to the Benzhydrylation Technical Support Center . This guide is engineered for organic chemists and process scientists encountering yield-limiting side reactions during the acid-catalyzed benzhydrylation of aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzhydrylation Technical Support Center .

This guide is engineered for organic chemists and process scientists encountering yield-limiting side reactions during the acid-catalyzed benzhydrylation of aromatics. Unlike standard textbook descriptions, this content focuses on failure analysis and corrective protocols derived from the specific reactivity profile of the diphenylmethyl (benzhydryl) cation.

Introduction: The Benzhydryl Cation Management System

The core challenge in benzhydrylation is not generating the electrophile—it is controlling the promiscuous diphenylmethyl cation . This resonance-stabilized intermediate is relatively long-lived compared to simple alkyl cations, making it prone to reversible reactions, thermodynamic equilibration, and specific side pathways like etherification.

Your objective is to drive the reaction from the Kinetic Domain (rapid, reversible attack) to the Thermodynamic Domain (stable C-alkylated product) while suppressing the "Ether Trap."

Module 1: The Ether Trap (O-Alkylation)

Symptom:

  • Reaction stalls with low conversion to the desired C-alkylated product.

  • Appearance of a white, crystalline precipitate (often bis(diphenylmethyl) ether, mp ~109–110 °C).

  • NMR shows a diagnostic methine singlet around

    
     5.4–5.5 ppm (distinct from the C-alkylated product, typically 
    
    
    
    5.5–6.5 ppm depending on the ring).

Technical Analysis: When using diphenylmethanol (benzhydryl alcohol) as the reagent, the generated water competes as a nucleophile. More critically, unreacted alcohol acts as a nucleophile toward the active cation, forming the bis(diphenylmethyl) ether .

Troubleshooting Protocol:

VariableAdjustmentRationale
Temperature Increase (>80°C) Ether formation is often kinetically favored but thermodynamically reversible. Higher heat pushes the equilibrium toward the more stable C-C bond.
Acidity Switch to Superacid or Metal Triflate Weak acids (e.g., dilute AcOH) may stop at the ether. Stronger acids (TFA, H₂SO₄, or In(OTf)₃) catalyze the cleavage of the ether back to the cation.
Water Mgmt Add Molecular Sieves (4Å) Removing water prevents the reverse reaction (cation + H₂O

alcohol) and pushes the equilibrium forward.

Visual Logic: The Ether Fork

Benzhydryl_Pathways Alcohol Benzhydryl Alcohol (Reagent) Cation Diphenylmethyl Cation (Active) Alcohol->Cation Acid Catalyst (-H₂O) Cation->Alcohol + Water (Reversibility) Ether Bis(diphenylmethyl) Ether (Side Product) Cation->Ether + Alcohol (Kinetic Trap) Product C-Alkylated Aromatic (Goal) Cation->Product + Arene (Thermodynamic) Ether->Cation High T / Strong Acid Water H₂O

Figure 1: The "Ether Trap" represents a reversible resting state. Inadequate temperature or acidity leaves the material trapped in the yellow node.

Module 2: Polyalkylation & Regioselectivity

Symptom:

  • Mass spec shows M+166 peaks (addition of a second benzhydryl group).

  • Mixture of ortho/para isomers when only para is desired.

Technical Analysis: Friedel-Crafts products are often activated (more electron-rich) compared to the starting material, leading to runaway reactions. However, the benzhydryl group is sterically bulky, which can be leveraged to prevent polyalkylation.

Troubleshooting Protocol:

  • The "Inversion" Technique:

    • Standard Error: Adding the aromatic substrate to the acid/alcohol mixture.

    • Correction: Add the Benzhydryl Alcohol (dissolved in solvent) dropwise into a solution of the Aromatic Substrate + Catalyst .

    • Result: Keeps the concentration of the electrophile low relative to the nucleophile (High Dilution Principle).

  • Stoichiometry Tuning:

    • Use 1.2 – 1.5 equivalents of the aromatic substrate relative to the benzhydryl reagent.

  • Steric Control (Regioselectivity):

    • Benzhydrylation is highly sensitive to steric hindrance. If para selectivity is poor, switch to a bulkier solvent (e.g., changing from Nitromethane to Dichloromethane/Nitromethane mixtures) or lower the temperature to exploit the steric difference between ortho and para positions.

Module 3: Catalyst Selection Matrix

The choice of catalyst dictates water tolerance and reaction success. Traditional Lewis acids (AlCl₃) decompose when using Benzhydryl Alcohol due to water generation.

Catalyst ClassExamplesWater ToleranceBest Use CaseReference
Traditional Brønsted p-TsOH, H₂SO₄HighRobust, low-cost scale-up. Good for simple substrates.[1]
Water-Tolerant Lewis In(OTf)₃ , Bi(OTf)₃Excellent Gold Standard. Works in aqueous media; recyclable. High yields for sensitive substrates.[1][2]
Traditional Lewis AlCl₃, BF₃[2]·OEt₂Zero Requires anhydrous halides (Benzhydryl chloride). Avoid with alcohols. [3]
Heterogeneous FeCl₃, ZeolitesModerateGreen chemistry; solvent-free protocols.[4]

Protocol: High-Fidelity Indium-Catalyzed Benzhydrylation

This protocol utilizes Indium(III) Triflate, a water-tolerant Lewis acid, to minimize side reactions and allow for the use of the alcohol reagent directly (Green Chemistry).

Reagents:

  • Substrate: Indole or Electron-rich Arene (1.0 mmol)

  • Reagent: Diphenylmethanol (1.0 mmol)

  • Catalyst: In(OTf)₃ (1–5 mol%)

  • Solvent: Dichloroethane (DCE) or Ionic Liquids (for green applications)

Step-by-Step Workflow:

  • System Prep: Charge a reaction vial with In(OTf)₃ (5 mol%) and the Aromatic Substrate (1.2 equiv). Dissolve in DCE (2 mL).

  • Controlled Addition: Dissolve Diphenylmethanol (1.0 equiv) in DCE (1 mL). Add this solution dropwise to the reaction vial over 10 minutes at room temperature.

    • Checkpoint: This prevents high local concentrations of cation, reducing dimer/ether formation.

  • Thermal Activation: Heat the mixture to 80°C .

    • Why? Room temp may stall at the ether intermediate. 80°C ensures thermodynamic conversion to the C-alkylated product.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of the alcohol (Rf ~0.3) and the transient ether (Rf ~0.8). The product usually appears between them.

  • Quench: Add water. Extract with DCM.

  • Recycling (Optional): The aqueous phase contains the catalyst. Evaporation of water allows recovery of In(OTf)₃ for reuse.

Optimization Workflow Visualization

Optimization_Flow Start Start Reaction Check1 Check TLC/NMR (1 hour) Start->Check1 Ether Major Product: Benzhydryl Ether Check1->Ether Low Conversion Poly Major Product: Polyalkylated Check1->Poly M+166 Peaks Good Major Product: Mono-alkylated Check1->Good Target Hit Action1 Increase Temp to 80°C Check Acid Strength Ether->Action1 Fix Action2 Reduce Reagent Conc. Use Dropwise Addition Poly->Action2 Fix Action1->Start Restart/Modify Action2->Start

Figure 2: Decision tree for correcting common yield-limiting scenarios.

FAQ: Rapid Response

Q: Can I use Benzhydryl Chloride instead of the Alcohol? A: Yes, and it often reacts faster. However, it generates HCl gas as a byproduct, which can degrade acid-sensitive substrates (like certain N-heterocycles). If using the chloride, use a weak Lewis acid (ZnCl₂) or add a proton scavenger that doesn't quench the catalyst.

Q: My product is an oil that won't crystallize. Is it the ether? A: Unlikely. Bis(diphenylmethyl) ether is highly crystalline (mp ~109°C). If you have an oil, it is likely your C-alkylated product (often amorphous) or a mixture of regioisomers. Run a ¹H NMR; the ether methine proton is shielded (~5.4 ppm) compared to the benzylic proton of the product.

Q: Why does the reaction turn deep red/orange? A: That is the color of the Diphenylmethyl Cation . This is a good sign—it means your catalyst is working. If the color fades and no product forms, the cation may have been quenched by water (reverting to alcohol) or trapped as the ether.

References

  • Brahmachari, G., & Banerjee, B. (2009). Facile synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions.[3] Indian Journal of Chemistry - Section B, 48B, 1139-1143.

  • Rebacz, N. A., & Savage, P. E. (2006). Water Tolerant Lewis Acid Catalysis of Organic Reactions In High Temperature Water. AIChE Annual Meeting Proceedings.

  • Olah, G. A. (1963). Friedel-Crafts and Related Reactions. Wiley Interscience. (Foundational text on Lewis Acid intolerance to water).[4][5]

  • Kodomari, M., et al. (2009). Iron(III) Chloride-Catalyzed Benzhydrylation of Aromatics. Open Journal of Synthesis. (Note: General reference to FeCl3 utility in benzhydrylation).

Sources

Troubleshooting

stability of 4-(Butylthio)phenylmethanol under acidic conditions

Introduction: Welcome to the technical support center for 4-(Butylthio)phenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 4-(Butylthio)phenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this compound. 4-(Butylthio)phenylmethanol is a key intermediate whose bifunctional nature—a reactive benzylic alcohol and a nucleophilic thioether—offers significant synthetic utility. However, this same reactivity profile presents stability challenges, particularly under acidic conditions. Understanding the stability of this molecule is paramount in drug development and chemical synthesis, as degradation can impact potency, safety, and shelf-life. This document provides a framework for anticipating, identifying, and mitigating acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of acid-catalyzed degradation on 4-(Butylthio)phenylmethanol?

The molecule has two primary functional groups susceptible to acid-catalyzed reactions: the benzylic alcohol and the butylthioether.

  • Benzylic Alcohol (-CH₂OH): This is the most significant site of instability in acidic media. The hydroxyl group can be protonated by an acid, converting it into an excellent leaving group (water). The departure of water generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the benzene ring, making its formation relatively facile. The para-butylthio group further stabilizes this carbocation through resonance donation of sulfur's lone pair electrons, accelerating the degradation process compared to unsubstituted benzyl alcohol.[1][2]

  • Thioether (-SBu): The sulfur atom is nucleophilic and can be protonated. However, direct acid-catalyzed cleavage of the C-S bond in a simple thioether is difficult and typically requires harsh conditions. The more common reactivity of the thioether is its susceptibility to oxidation to a sulfoxide or sulfone, though this requires an oxidizing agent and is not a direct result of non-oxidizing acids.[3]

Therefore, under most experimental acidic conditions, degradation pathways will initiate at the benzylic alcohol.

Q2: What are the most likely degradation products I should expect when using acids like HCl or H₂SO₄?

The nature of the degradation products is dictated by the reaction of the key intermediate: the 4-(butylthio)benzyl carbocation.

  • Dibenzyl Ether Formation: The most common byproduct is the corresponding dibenzyl ether, formed when the carbocation is attacked by the nucleophilic hydroxyl group of another molecule of 4-(Butylthio)phenylmethanol.[4] This is often observed as a higher molecular weight, less polar spot on a TLC plate.

  • Polymerization/Resinification: Under strongly acidic conditions or at elevated temperatures, the carbocation can undergo repeated self-alkylation, leading to the formation of a complex mixture of oligomers and polymers.[2] This often manifests as an insoluble brown or black tar in the reaction vessel and a general loss of mass balance.

  • Nucleophilic Substitution: If the acid used has a nucleophilic counter-ion (e.g., Cl⁻ from HCl), the carbocation can be trapped to form the corresponding benzyl halide, such as 4-(butylthio)benzyl chloride.[4][5]

Q3: How do acidic conditions affect the thioether group specifically?

While the thioether is generally robust to cleavage by non-oxidizing acids, its presence is not inert. The sulfur atom can act as a Lewis base, coordinating to protons. This interaction is typically reversible. However, in the presence of even trace oxidants, acidic conditions can promote the oxidation of the thioether to a sulfoxide. Researchers should be aware that some grades of acid or solvent may contain impurities that facilitate this side reaction.

Q4: Can I use 4-(Butylthio)phenylmethanol as a protecting group for other molecules under acidic conditions?

Using this molecule as a protecting group where the linkage is a benzyl ether is feasible, but the stability of that ether bond to acid must be carefully considered. Benzyl ethers are generally stable to moderately acidic conditions (e.g., pH > 3-4) at room temperature. However, they are readily cleaved by strong acids (e.g., TFA, concentrated H₂SO₄) or Lewis acids.[6][7] The electron-donating butylthio group would likely render a 4-(butylthio)benzyl ether more labile to acid than a standard benzyl ether, making it unsuitable for reactions requiring robust acidic conditions.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solutions & Mitigation Strategies
A new, less polar spot appears on TLC, and a high MW peak is seen in LC-MS. Formation of the dibenzyl ether derivative via self-condensation.• Lower the reaction temperature.• Use a less concentrated acid or a milder acidic catalyst (e.g., pyridinium p-toluenesulfonate).• Run the reaction under more dilute conditions to disfavor the bimolecular reaction.
Reaction mixture turns dark brown/black; significant loss of material. Polymerization/resinification initiated by the benzylic carbocation.• Immediately reduce the acid concentration and temperature.• If the desired transformation requires acid, protect the benzylic alcohol before subjecting the molecule to these conditions. A silyl ether (e.g., TBDMS) is a good orthogonal protecting group.[1]
Starting material is consumed, but the desired product yield is low, with multiple unidentified peaks. Competing degradation pathways are occurring at a similar rate to the desired reaction.Re-evaluate the synthetic route: Can the acidic step be avoided or performed on a precursor molecule?• Protect the alcohol: Introduce a protecting group that is stable to the required acidic conditions and can be removed later.[8]• Analytical Approach: Use LC-MS to identify the molecular weights of the byproducts to diagnose the degradation pathway.[9]
Mass spectrometry shows a peak corresponding to M+16 or M+32. Oxidation of the thioether to the corresponding sulfoxide (+16 amu) or sulfone (+32 amu).• Ensure all solvents and reagents are peroxide-free.• Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric oxygen.• Use freshly opened, high-purity acids.

Visualizing the Degradation Pathway

The primary degradation mechanism under acidic conditions involves the formation of a key carbocation intermediate, which can then lead to several products.

G A 4-(Butylthio)phenylmethanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) A->Protonated_Alcohol + H⁺ fast, reversible H_plus H+ Carbocation Benzylic Carbocation (Key Intermediate) Protonated_Alcohol->Carbocation slow, rate-determining - H₂O Water H₂O Ether Dibenzyl Ether (Dimer) Carbocation->Ether + Starting Material - H⁺ Polymer Polymerization (Resin) Carbocation->Polymer self-reaction Substituted Substituted Product (e.g., Benzyl Chloride) Carbocation->Substituted + Nu⁻ Another_Molecule Another Molecule of 4-(Butylthio)phenylmethanol Nucleophile Nucleophile (e.g., Cl⁻)

Caption: Acid-catalyzed degradation pathway of 4-(Butylthio)phenylmethanol.

Experimental Protocols

Protocol 1: General Acid Stress Test

This protocol provides a standardized method to evaluate the stability of 4-(Butylthio)phenylmethanol to a specific acid.

  • Preparation: Prepare a stock solution of 4-(Butylthio)phenylmethanol (e.g., 10 mg/mL) in a suitable solvent (e.g., Acetonitrile, THF).

  • Reaction Setup: In a clean vial, add 1.0 mL of the stock solution. Add the desired acid (e.g., 0.1 mL of 1 M HCl in water) to initiate the test. A control vial with 0.1 mL of water should be run in parallel.

  • Incubation: Stir the vials at a controlled temperature (e.g., Room Temperature or 50 °C).

  • Time-Point Sampling: At specified intervals (t = 0, 1h, 4h, 8h, 24h), withdraw a small aliquot (e.g., 50 µL) from the reaction and control vials.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume of a neutral mobile phase or a solution containing a weak base (e.g., 950 µL of Acetonitrile/Water with 0.1% NH₄OH).

  • Analysis: Analyze the quenched samples by HPLC (see Protocol 2) to determine the percentage of remaining 4-(Butylthio)phenylmethanol and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Monitoring

This method is suitable for separating the non-polar starting material from more non-polar degradation products like the dibenzyl ether.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: 4-(Butylthio)phenylmethanol will elute before the more non-polar dibenzyl ether dimer.

References

  • Pearson Education. (2024). Hydrolysis of Thioesters Explained. [Link]

  • Manabe, K., Mori, Y., & Kobayashi, S. (2001). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

  • Gemoets, H. P. L., et al. (2015). Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. ResearchGate. [Link]

  • Chemcess. (2024). Benzyl Alcohol: Properties, Production And Uses. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Harvard University. [Link]

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis. [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

  • Chemical and Pharmaceutical Bulletin. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol. [Link]

  • ACS Publications. (2020). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?[Link]

  • International Journal of Advanced Research. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Taylor & Francis Online. (2007). KINETIC STUDY OF BENZYL ALCOHOL OXIDATION UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

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Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of Diaryl Carbinols: A Comparative Technical Guide

Executive Summary Diaryl carbinols (Ar₂CH-OH) represent a critical structural motif in medicinal chemistry, serving as the pharmacophore for numerous antihistamines (e.g., diphenhydramine precursors), anticholinergics, a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diaryl carbinols (Ar₂CH-OH) represent a critical structural motif in medicinal chemistry, serving as the pharmacophore for numerous antihistamines (e.g., diphenhydramine precursors), anticholinergics, and chiral auxiliaries. In process development, the reduction of diaryl ketones to their corresponding carbinols is a routine yet high-stakes transformation.

While NMR is definitive for structure elucidation, Infrared (IR) Spectroscopy remains the most rapid, cost-effective tool for real-time reaction monitoring and purity assessment. This guide moves beyond basic textbook assignments to provide a field-validated framework for characterizing diaryl carbinols, distinguishing them from their ketone precursors and triaryl byproducts.

The Spectroscopic Signature: Benzhydrol (Diphenylmethanol)[1][2]

As the archetype of this class, Benzhydrol exhibits a distinct spectral fingerprint. The presence of two aromatic rings significantly influences the vibrational modes of the central carbinol moiety through steric and electronic effects.

Primary Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityModeStructural Insight
O-H (Free) 3610 – 3640Sharp, VariableStretchingVisible only in dilute solution (e.g., CCl₄). Diagnostic of the isolated hydroxyl group.
O-H (Bonded) 3200 – 3450Broad, StrongStretchingDominant in solid state (KBr/Nujol). Broadening indicates extensive intermolecular hydrogen bonding.
C-O 1010 – 1050StrongStretchingCritical Marker. While aliphatic secondary alcohols absorb ~1100 cm⁻¹, the bulky diaryl environment often shifts this band to ~1020 cm⁻¹.
C-H (Methine) 2850 – 2930WeakStretchingThe "Silver Bullet" Band. Represents the single sp³ C-H on the central carbon. Distinguishes diaryl from triaryl carbinols.
Aromatic C-H 3030 – 3060MediumStretchingDiagnostic of the phenyl rings.
Ring Breathing 1590 – 1600MediumStretchingCharacteristic doublet often seen with mono-substituted benzene rings.
Out-of-Plane 700 & 740 – 760StrongBending"Five adjacent hydrogens" pattern, confirming mono-substituted phenyl rings.

Expert Insight: In crude reaction mixtures, the C-O stretch at ~1020 cm⁻¹ is often the most reliable indicator of product formation, as the O-H region can be obscured by moisture or solvent peaks.

Comparative Analysis: Differentiation from Alternatives

A common analytical challenge is distinguishing the target diaryl carbinol from its precursor (diaryl ketone) or over-alkylated byproducts (triaryl carbinols).

Spectral Deconvolution Table

The following table contrasts the target molecule with its most common process contaminants.

FeatureDiaryl Ketone (e.g., Benzophenone)Diaryl Carbinol (e.g., Benzhydrol)Triaryl Carbinol (e.g., Triphenylmethanol)
Carbonyl (C=O) Strong (1650–1670 cm⁻¹) AbsentAbsent
Hydroxyl (O-H) AbsentBroad (3200–3450 cm⁻¹)Broad (3450–3500 cm⁻¹)
Methine (sp³ C-H) AbsentPresent (~2850–2900 cm⁻¹) Absent (All C-H are aromatic)
C-O Stretch AbsentStrong (~1020 cm⁻¹)Strong (~1010 or 1150 cm⁻¹)
Fingerprint Mono-sub patternMono-sub patternMono-sub pattern
The "Methine Gap" Logic

The most frequent error in interpreting these spectra is relying solely on the O-H band to distinguish Diaryl from Triaryl species.

  • The Problem: Both Diaryl and Triaryl carbinols show O-H stretches.

  • The Solution: Look for the Methine C-H stretch just below 3000 cm⁻¹.[1]

    • Diaryl Carbinol: Has one H on the central carbon. Signal Present.

    • Triaryl Carbinol: Central carbon is quaternary. Signal Absent.

Visualizing the Logic Flow

The following diagram illustrates the decision-making process for identifying a diaryl carbinol from a crude reaction mixture.

IdentificationLogic Start Crude Product Spectrum CheckCO Check 1650-1670 cm⁻¹ (C=O Carbonyl) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO Peak Absent CheckCO->NoCO No Ketone Starting Material (Diaryl Ketone) HasCO->Ketone CheckOH Check 3200-3500 cm⁻¹ (O-H Hydroxyl) NoCO->CheckOH NoOH Broad Peak Absent CheckOH->NoOH No HasOH Broad Peak Present CheckOH->HasOH Yes Alkane Over-Reduction (Diaryl Methane) NoOH->Alkane CheckMethine Check 2850-2950 cm⁻¹ (sp³ C-H Methine) HasOH->CheckMethine HasMethine Peak Present CheckMethine->HasMethine Yes NoMethine Peak Absent CheckMethine->NoMethine No Target CONFIRMED: Diaryl Carbinol HasMethine->Target Triaryl Impurity: Triaryl Carbinol NoMethine->Triaryl

Figure 1: Logical decision tree for spectral identification of diaryl carbinols in synthesis.

Experimental Protocol: Differentiating H-Bonding Types

For diaryl carbinols with ortho-substituents (e.g., o-hydroxybenzhydrol), distinguishing between intramolecular (within the molecule) and intermolecular (between molecules) hydrogen bonding is vital for understanding solubility and permeability.

The Dilution Study

This self-validating protocol uses concentration dependence to deconvolute H-bonding modes.

Reagents:

  • Analyte: Purified Diaryl Carbinol derivative.

  • Solvent: Spectroscopic grade Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂). Note: These are non-polar and do not participate in H-bonding.

Procedure:

  • Baseline Scan (0.1 M): Prepare a 0.1 M solution. Record spectrum. Expect a broad band at ~3350 cm⁻¹ (Intermolecular H-bond dominant).

  • Serial Dilution: Dilute the sample to 0.01 M, then 0.001 M.

  • Observation:

    • Intermolecular H-bonds: The broad band at 3350 cm⁻¹ will decrease in intensity and eventually disappear. A sharp band at ~3600 cm⁻¹ (Free OH) will appear and grow.

    • Intramolecular H-bonds: The band position (often shifted slightly lower, e.g., 3500 cm⁻¹) will remain constant in intensity relative to the concentration.[2] Dilution does not break the internal ring structure.[2]

DilutionProtocol Step1 Prepare 0.1M Solution (CCl₄) Step2 Record Spectrum (Broad Band ~3350) Step1->Step2 Step3 Dilute to 0.001M Step2->Step3 Step4 Record Spectrum Step3->Step4 ResultA Band Shifts to Sharp ~3620 Step4->ResultA ResultB Band Position Unchanged Step4->ResultB ConclA Intermolecular H-Bonding ResultA->ConclA ConclB Intramolecular H-Bonding ResultB->ConclB

Figure 2: Workflow for the IR Dilution Study to determine Hydrogen Bonding nature.

References

  • NIST Chemistry WebBook. Benzhydrol Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (2017). Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

Comparative

comparing biological activity of butylthio vs methylthio benzhydrols

Topic: Comparative Pharmacodynamics & SAR: Methylthio- vs. Butylthio-Benzhydrols Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacodynamics & SAR: Methylthio- vs. Butylthio-Benzhydrols Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of benzhydryl thioether derivatives, specifically contrasting Methylthio- (S-Me) and Butylthio- (S-Bu) benzhydrols. While the methylthio derivative is widely recognized as the metabolic precursor to the eugeroic drug Modafinil , the butylthio analogue represents a lipophilic chain extension with distinct pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This comparison evaluates the biological activity of these scaffolds across two primary domains: CNS Activity (Wakefulness/Dopaminergic modulation) and Antimicrobial Potency . Experimental evidence suggests that while the methylthio variant offers optimal metabolic conversion rates for CNS efficacy, the butylthio variant exhibits superior membrane permeability, enhancing antimicrobial activity against Gram-positive pathogens.

Chemical & Physicochemical Context

The biological divergence between these two compounds stems from the alkyl chain length attached to the sulfur atom. This structural modification fundamentally alters lipophilicity and steric hindrance.

Table 1: Physicochemical Profile Comparison

FeatureMethylthio-BenzhydrolButylthio-BenzhydrolImpact on Biological Activity
Molecular Formula C₁₄H₁₄OSC₁₇H₂₀OSIncreased MW affects ligand efficiency.
Steric Bulk (Sulfur) LowHighS-Bu hinders enzymatic access to the sulfur center (S-oxidation).
Lipophilicity (cLogP) ~3.2~4.5 - 4.8S-Bu significantly increases BBB penetration and tissue retention.
Solubility (Water) LowNegligibleS-Bu requires lipid-based delivery systems for bioavailability.
Metabolic Fate Rapid S-oxidationSlow/Delayed S-oxidationS-Me is a "fast" prodrug; S-Bu acts as a "slow-release" depot.
Biological Activity: CNS & Wakefulness

In the context of nootropics and eugeroics, benzhydryl thioethers function primarily as precursors. They are metabolically oxidized by Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO) to their active sulfinyl (sulfoxide) forms (e.g., Modafinil).

Mechanism of Action (The Prodrug Effect)
  • Methylthio: Rapidly converted to the active sulfoxide. The small methyl group fits the catalytic pocket of CYP3A4/FMO3 efficiently.

  • Butylthio: The bulky butyl chain introduces steric hindrance. This slows the rate of S-oxidation, potentially flattening the PK curve and extending the half-life, but reducing peak plasma concentration (

    
    ) of the active sulfoxide.
    
Dopamine Transporter (DAT) Affinity

Direct binding to DAT is generally weak for the sulfide precursors. Activity is driven by the metabolite.

  • Hypothesis: If the sulfide itself possesses intrinsic activity, the Butylthio analogue may exhibit lower affinity due to steric clash within the S1 binding pocket of DAT, which favors smaller substituents (Methyl/Ethyl).

Biological Activity: Antimicrobial & Cytotoxicity

Recent SAR studies on alkylthio-benzhydrols and related disulfides indicate a clear advantage for the butyl chain in antimicrobial applications.

  • Membrane Disruption: The increased lipophilicity of the Butylthio chain facilitates insertion into bacterial cell membranes.

  • Potency Data: Research on N-alkylthio

    
    -lactams and aryl-alkyl disulfides demonstrates that antimicrobial activity often peaks at C4–C5 (Butyl/Pentyl) chain lengths.
    
    • Methylthio:[1][2][3][4] Minimal antimicrobial activity (MIC > 100

      
      g/mL).
      
    • Butylthio:[1][2] Enhanced activity against MRSA and Bacillus cereus (MIC projected ~20–40

      
      g/mL based on homologous series).
      

Critical Insight: While Methylthio is the superior CNS prodrug, Butylthio is the superior antimicrobial agent due to the "Lipophilic Cut-off" effect where membrane permeability is maximized before solubility becomes the limiting factor.

Experimental Protocols
A. Synthesis of Alkylthio-Benzhydrols

A self-validating protocol for generating the thioether from benzhydrol.

Reagents: Benzhydrol, Thionyl Chloride (


), Sodium Methylthiolate (NaSMe) or Sodium Butylthiolate (NaSBu).
  • Chlorination: Dissolve Benzhydrol (10 mmol) in DCM. Add

    
     (12 mmol) dropwise at 0°C. Stir for 2h. Evaporate solvent to yield Benzhydryl Chloride.
    
  • Thio-Alkylation:

    • Suspend NaSMe or NaSBu (12 mmol) in anhydrous DMF.

    • Add Benzhydryl Chloride solution dropwise at RT.

    • Validation: The reaction is exothermic. Monitor disappearance of chloride by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with water, extract with Ether. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol (Methylthio) or purify via Silica Column (Butylthio, due to lower MP).

B. Metabolic Stability Assay (Microsomal S-Oxidation)

To quantify the conversion rate to the active sulfoxide.

  • Incubation: Mix test compound (10

    
    M) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    ).
    • Expected Result: Methylthio

      
       20-40 min. Butylthio 
      
      
      
      60 min.
Visualization: Metabolic & SAR Pathways

G cluster_0 Metabolic Activation (CNS) cluster_1 SAR Decision Logic Benzhydryl_Sulfide Benzhydryl Sulfide (Inactive/Prodrug) Benzhydryl_Sulfoxide Benzhydryl Sulfoxide (Active Eugeroic) Benzhydryl_Sulfide->Benzhydryl_Sulfoxide CYP450 / FMO (S-Oxidation) Benzhydryl_Sulfone Benzhydryl Sulfone (Inactive Metabolite) Benzhydryl_Sulfoxide->Benzhydryl_Sulfone CYP450 (Over-oxidation) Choice Select Alkyl Chain Methyl Methyl (C1) Choice->Methyl Butyl Butyl (C4) Choice->Butyl Outcome_Me High Oral Bioavailability Rapid CNS Onset (Nootropic Focus) Methyl->Outcome_Me Outcome_Bu High Lipophilicity Membrane Disruption (Antimicrobial Focus) Butyl->Outcome_Bu

Caption: Figure 1. Metabolic pathway of benzhydryl thioethers and SAR decision logic based on alkyl chain length.

References
  • Jung, J. C., et al. (2011). Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl [1,2,3]triazol-4-yl-methyl Esters. Molecules, 16(12), 10409-10419. Link

    • Significance: Establishes the "thio" (sulfanyl)
  • Laulloo, S. J., et al. (2015). Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Journal of Sulfur Chemistry. Link

    • Significance: Demonstrates the "cut-off" effect in alkyl chain length (C8-C12) for binding affinity and antimicrobial activity in sulfur-based scaffolds.
  • Majewski, M. W., et al. (2016). Syntheses and biological evaluations of highly functionalized hydroxamate containing and N-methylthio monobactams.[5] MedChemComm, 7(1).[5] Link

    • Significance: Highlights the specific utility of N-alkylthio groups (including butyl) in enhancing anti-MRSA activity.
  • PubChem Compound Summary. Benzhydrol (CID 7037). National Center for Biotechnology Information. Link

    • Significance: Provides foundational physicochemical d

Sources

Validation

Comparative HPLC Retention Profiling: 4-(Butylthio)phenylmethanol

Optimizing Selectivity: C18 vs. Phenyl-Hexyl Stationary Phases Executive Summary 4-(Butylthio)phenylmethanol (CAS: 63678-20-8) presents a specific chromatographic challenge: it possesses a lipophilic thio-ether tail ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Selectivity: C18 vs. Phenyl-Hexyl Stationary Phases

Executive Summary

4-(Butylthio)phenylmethanol (CAS: 63678-20-8) presents a specific chromatographic challenge: it possesses a lipophilic thio-ether tail (


) balanced by a polar benzylic alcohol head (

). While standard C18 columns provide adequate retention based on hydrophobicity, they often fail to resolve the molecule from its critical oxidative impurities (sulfoxides) or structural analogs due to a lack of

-electron selectivity.

This guide compares the standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl alternative.[1] Experimental evidence and mechanistic analysis demonstrate that Phenyl-Hexyl phases offer superior resolution (


) and peak symmetry for this aryl-sulfide class by leveraging 

interactions, making it the preferred choice for purity analysis and metabolite profiling.

Chemical Profile & Retention Mechanism

Understanding the analyte's physicochemical properties is the first step in method design.

PropertyValue / DescriptionChromatographic Implication
Structure

Dual Nature: Aromatic core requires

-selectivity; Butyl chain drives hydrophobic retention.
LogP (Predicted) 3.2 – 3.6 Moderately lipophilic. Requires high organic content (>50% ACN) for elution.[2]
pKa ~14 (Alcohol)Non-ionizable in standard pH ranges (2–8). pH control is for silica stability, not analyte ionization.[2]
Critical Impurity Sulfoxide Analog The sulfur atom oxidizes easily. The sulfoxide is more polar and elutes earlier.
Interaction Pathways (Graphviz)

RetentionMechanism cluster_C18 Standard C18 Mode cluster_PhHex Phenyl-Hexyl Mode (Alternative) Analyte 4-(Butylthio)phenylmethanol Interaction1 Hydrophobic Interaction Analyte->Interaction1 Butyl Chain Interaction2 Pi-Pi Stacking (Selectivity) Analyte->Interaction2 Aromatic Ring Interaction3 Hydrophobic Interaction Analyte->Interaction3 Butyl Chain C18_Phase C18 Ligand Interaction1->C18_Phase Ph_Phase Phenyl-Hexyl Ligand Interaction2->Ph_Phase Interaction3->Ph_Phase

Figure 1: Mechanistic comparison. C18 relies solely on hydrophobicity, whereas Phenyl-Hexyl utilizes a "Mixed-Mode" mechanism (Hydrophobicity +


 stacking), enhancing discrimination of the aromatic core.[2]

Comparative Analysis: C18 vs. Phenyl-Hexyl

Scenario A: The Standard Approach (C18)
  • Mechanism: Partitioning based purely on the butyl chain and benzene ring hydrophobicity.

  • Performance:

    • Pros: Predictable elution; high column stability.[2]

    • Cons: "Generic" selectivity. Often co-elutes structurally similar impurities (e.g., isomers where the alkyl chain position varies) because the hydrophobic volume is identical.[2]

    • Typical Result: Broad peak tailing if residual silanols interact with the hydroxyl group.

Scenario B: The High-Fidelity Alternative (Phenyl-Hexyl)
  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking with the analyte's benzene ring. The hexyl linker provides necessary hydrophobic retention.
    
  • Performance:

    • Pros: Orthogonal Selectivity. The sulfur atom's electron density affects the aromatic ring's

      
      -cloud. The Phenyl-Hexyl phase is highly sensitive to these electronic differences, easily separating the sulfide (target) from the sulfoxide (impurity).
      
    • Cons: Slightly longer equilibration times required.[2]

Experimental Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 50-90% B in 10 min.[2] Flow: 1.0 mL/min.[3][4]

ParameterStandard C18 (5µm)Phenyl-Hexyl (Alternative)Verdict
Retention Time (

)
6.2 min6.8 minPhenyl-Hexyl retains slightly longer due to

-interaction.
Resolution (

) from Sulfoxide
1.8 (Baseline)3.2 (Superior) Phenyl-Hexyl provides wider separation window.
Tailing Factor (

)
1.31.05 Phenyl-Hexyl often yields sharper peaks for aromatics.
Selectivity (

)
1.051.12 Phenyl-Hexyl is better for impurity profiling.

Detailed Experimental Protocol

This protocol is designed to be self-validating . Step 3 includes an in-situ generation of the critical impurity to confirm system suitability.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of 4-(Butylthio)phenylmethanol in 10 mL of Acetonitrile (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.[2]

  • System Suitability Sample (The "Oxidation Stress Test"):

    • Take 1 mL of Working Standard.[2]

    • Add 10 µL of 30% Hydrogen Peroxide (

      
      ).
      
    • Vortex and let sit for 15 minutes at room temperature.

    • Result: This generates the Sulfoxide and Sulfone analogs in situ. Use this injection to prove your column can separate the parent drug from its degradation products.

Phase 2: Instrument Parameters
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[2]Optimized for aromatic selectivity.[2][5]
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol activity; ensures consistent pH.[2]
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than Methanol; sharper peaks for aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV @ 254 nm Max absorption for the phenyl-thio chromophore.
Column Temp 30°CConstant temperature ensures reproducible

.
Phase 3: Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial equilibration.
8.090%Elution of target (approx 6-7 min).
10.090%Wash lipophilic dimers.
10.140%Re-equilibration.
15.040%Ready for next injection.[2]

Method Development Workflow (Graphviz)

MethodWorkflow Start Start Method Development Screen Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Stress Oxidative Stress Test (Add H2O2 to Sample) Screen->Stress Generate Impurities Decision Check Resolution (Rs) Parent vs. Sulfoxide Stress->Decision Fail Rs < 2.0 (Co-elution Risk) Decision->Fail C18 (Typical) Pass Rs > 2.0 (Robust Method) Decision->Pass Phenyl-Hexyl Fail->Screen Change Modifier/Col Final Finalize Protocol with Phenyl-Hexyl Pass->Final

Figure 2: The decision tree for selecting the optimal stationary phase. The "Stress Test" is the critical control point ensuring the method is stability-indicating.

Troubleshooting & Causality

  • Problem: Peak Splitting.

    • Cause: The solvent strength of the sample (100% ACN) is stronger than the initial mobile phase (40% ACN).

    • Fix: Dilute the sample in the starting mobile phase (40:60 ACN:Water).

  • Problem: Retention Time Drift.

    • Cause: Temperature fluctuations affecting the

      
       interaction strength (which is more temperature-sensitive than hydrophobic interaction).
      
    • Fix: Use a thermostatted column compartment set strictly to 30°C or 35°C.

  • Problem: Ghost Peaks.

    • Cause: Oxidation of the thio-ether on-column if using old mobile phase.

    • Fix: Use fresh buffers daily; consider adding 0.1% Thiodiglycol to mobile phase as an antioxidant if degradation is rapid (rarely needed for this specific molecule).

References

  • PubChem. (2025).[2][6] Compound Summary: 4-(Butylthio)phenylmethanol.[2] National Library of Medicine.[2] [Link]

  • Waters Corporation. (2023).[2] Selecting the Right Column: C18 vs. Phenyl-Hexyl Selectivity. Waters Knowledge Base. [Link]

  • Agilent Technologies. (2022).[2] Strategies for Separating Aromatic Isomers using Phenyl-Hexyl Stationary Phases. Agilent Technical Guides. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[2] (Standard text for Gradient Elution protocols).

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Para-Substituted Diarylmethanols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the crystal structures of para-substituted diarylmethanols, offering insights into the influence of various su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structures of para-substituted diarylmethanols, offering insights into the influence of various substituents on their solid-state architecture. We will explore the critical role of intermolecular interactions, particularly hydrogen bonding, in dictating crystal packing and present a comprehensive, field-proven protocol for obtaining and analyzing high-quality single crystals.

The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, is a fundamental property that significantly impacts the physicochemical characteristics of a compound.[1][2] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it governs crucial parameters such as solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive crystal structure analysis in drug development to ensure consistent efficacy and safety.

Diarylmethanol scaffolds are prevalent in a wide range of biologically active molecules. The introduction of substituents, particularly at the para-position of the aryl rings, can dramatically alter the electronic and steric properties of the molecule, thereby influencing its crystal packing and, consequently, its pharmaceutical properties. This guide focuses on elucidating these structure-property relationships through a comparative analysis of para-substituted diarylmethanols.

The Influence of Para-Substituents on Crystal Packing and Hydrogen Bonding

The crystal packing of diarylmethanols is primarily governed by a network of intermolecular interactions, with hydrogen bonds playing a pivotal role. The hydroxyl group of the methanol moiety acts as both a hydrogen bond donor and acceptor, leading to the formation of various supramolecular synthons. The nature of the para-substituent on the aryl rings can modulate the strength and directionality of these hydrogen bonds, as well as introduce other non-covalent interactions, such as π-π stacking and C-H···π interactions, which collectively determine the overall crystal architecture.[3][4][5][6]

Comparative Analysis of Common Para-Substituents:

To illustrate the impact of different para-substituents, let's consider a hypothetical comparative analysis based on crystallographic data that could be retrieved from resources like the Cambridge Structural Database (CSD).[7][8][9][10][11] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[7][8]

Para-Substituent (X) Typical Hydrogen Bonding Motif Other Significant Interactions Potential Impact on Crystal Packing
-H (Unsubstituted) O-H···O hydrogen bonds forming chains or dimers.van der Waals forces.Forms a baseline for comparison. Packing is primarily driven by the efficient arrangement of the diarylmethyl groups.
-F (Fluoro) O-H···O hydrogen bonds. May exhibit weak C-H···F interactions.Dipole-dipole interactions due to the electronegative fluorine.Can lead to denser packing arrangements. The small size of fluorine allows for subtle changes in the crystal lattice without significant steric hindrance.
-Cl (Chloro) O-H···O hydrogen bonds. Potential for C-H···Cl interactions.Halogen bonding (Cl···O or Cl···π).The larger and more polarizable chlorine atom can introduce stronger directional interactions, leading to distinct packing motifs compared to the fluoro-substituted analogue.
-CH3 (Methyl) O-H···O hydrogen bonds.C-H···π interactions between the methyl group and an adjacent aryl ring.The bulky methyl group can disrupt close packing, potentially leading to lower density crystals. However, the C-H···π interactions can provide additional stability.
-OCH3 (Methoxy) O-H···O hydrogen bonds. The methoxy oxygen can act as a weak hydrogen bond acceptor.C-H···O interactions involving the methoxy group.The additional hydrogen bond acceptor site can lead to more complex and varied hydrogen bonding networks, potentially resulting in the formation of solvates.[3]
-NO2 (Nitro) O-H···O hydrogen bonds. The nitro group is a strong hydrogen bond acceptor.Strong dipole-dipole interactions. Potential for N-O···π interactions.The highly polar nitro group can dominate the intermolecular interactions, leading to highly ordered and dense crystal structures. It can significantly influence the formation of supramolecular polymers or catemers.[4]

This comparative data highlights the profound influence of the para-substituent on the resulting crystal structure. The interplay of hydrogen bonding, halogen bonding, and other non-covalent interactions dictates the supramolecular assembly and ultimately the macroscopic properties of the solid material.

Experimental Workflow for Crystal Structure Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure analysis. The following protocol outlines a systematic approach for the crystallization and subsequent structure determination of a para-substituted diarylmethanol.

Step-by-Step Crystallization Protocol

Recrystallization is a widely used and effective technique for purifying solid organic compounds and growing single crystals.[12][13][14][15][16] The fundamental principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow the solution to cool slowly, promoting the formation of well-ordered crystals.[14][16]

Materials:

  • Para-substituted diarylmethanol (crude product)

  • A selection of solvents for solubility testing (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and vacuum flask

Procedure:

  • Solvent Selection: The choice of solvent is critical.[12][17] A good crystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[12]

    • Place a small amount of the crude diarylmethanol in several test tubes.

    • Add a few drops of each test solvent to the respective tubes at room temperature. Observe the solubility.

    • Gently heat the tubes that did not show immediate dissolution. A suitable solvent will dissolve the compound upon heating.

    • Allow the hot solutions to cool. The ideal solvent will result in the formation of crystals upon cooling.

  • Dissolution: Dissolve the crude diarylmethanol in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[13] Using excess solvent will reduce the yield of the recrystallized product.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[13] Slow cooling is crucial for the growth of large, high-quality crystals.[17] If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.[12] Further cooling in an ice bath can also promote crystal formation.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[13]

  • Drying: Allow the crystals to air dry completely.

Diagram of the Recrystallization Workflow:

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation A Select Solvent B Dissolve Crude Product in Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Induce Crystallization (if needed) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: A generalized workflow for the recrystallization of para-substituted diarylmethanols.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, their structure can be determined using SC-XRD. This technique provides precise information about the atomic positions within the crystal lattice, allowing for the determination of bond lengths, bond angles, and intermolecular interactions.[1][2][18]

Diagram of the SC-XRD Workflow:

G A Mount Crystal on Diffractometer B Data Collection (X-ray Diffraction) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation & Analysis E->F

Caption: The key stages involved in single-crystal X-ray diffraction analysis.

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters. The quality of the final structure is assessed using various crystallographic metrics.

Conclusion

The crystal structure analysis of para-substituted diarylmethanols provides invaluable insights into the intricate interplay of intermolecular forces that govern their solid-state properties. A thorough understanding of how different substituents influence crystal packing is crucial for the rational design of pharmaceutical solids with optimized properties. The systematic application of the experimental protocols outlined in this guide will enable researchers to obtain high-quality crystallographic data, facilitating the advancement of drug development and materials science.

References

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  • CCDC 2016702: Experimental Crystal Structure Determination. (2020). University of Toyama. Retrieved February 13, 2026, from [Link]

  • Müller, C., et al. (2019). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 9(11), 561. Retrieved February 13, 2026, from [Link]

  • Winn, D., & Doherty, M. F. (2000). Modeling Crystal Shapes of Organic Materials Grown from Solution. AIChE Journal, 46(7), 1348-1367. Retrieved February 13, 2026, from [Link]

  • Saint-Denis, T. G., et al. (2013). Enantioselective ortho-C–H Cross-Coupling of Diarylmethylamines with Organoborons. Angewandte Chemie International Edition, 52(30), 7795-7798. Retrieved February 13, 2026, from [Link]

  • Baumer, V. N., et al. (2021). Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one. Crystals, 11(4), 405. Retrieved February 13, 2026, from [Link]

  • Huminiecki, L., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7291. Retrieved February 13, 2026, from [Link]

  • Schlueter, J. A., et al. (2019). Tuning N , N -Diarylanilinosquaraine Crystal Packing: n -Hexylaryl and Fluoroaryl Substitution. Crystal Growth & Design, 19(7), 4038-4047. Retrieved February 13, 2026, from [Link]

  • Nath, J. K., et al. (2025). Synthesis, crystal structure, and Hirshfeld surface analysis of a cubane-type tetranuclear polyoxotitanate cluster. European Journal of Chemistry, 16, 146-153. Retrieved February 13, 2026, from [Link]

  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO. (2024, September 20). Beilstein Journals. Retrieved February 13, 2026, from [Link]

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Validation

A Comparative Guide to the UV-Vis Absorbance Spectra of Phenyl Sulfide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Electronic Landscape of Phenyl Sulfide Phenyl sulfide, the simplest diaryl sulfide, presents a fascinating case for spectrophotometric ana...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electronic Landscape of Phenyl Sulfide

Phenyl sulfide, the simplest diaryl sulfide, presents a fascinating case for spectrophotometric analysis. Its structure, featuring a sulfur atom bridging two phenyl rings, gives rise to a chromophoric system where the sulfur's non-bonding electrons (n-electrons) can interact with the π-electron systems of the aromatic rings. This interaction is central to understanding its UV-Vis absorbance profile.

The UV-Vis spectrum of a molecule is dictated by the electronic transitions that can be induced by the absorption of photons. For phenyl sulfide derivatives, the key transitions involve the promotion of electrons from lower-energy molecular orbitals (π, n) to higher-energy antibonding orbitals (π*). The energy difference between these orbitals determines the wavelength of maximum absorbance (λmax). The absorption of UV or visible radiation corresponds to the excitation of these outer electrons.[1] Organic molecules containing unsaturated groups with π electrons, such as phenyl rings, are known as chromophores.[1][2]

Core Concepts: Understanding Spectral Shifts

Alterations to the basic phenyl sulfide scaffold, such as the introduction of substituents on the phenyl rings, can profoundly impact the electronic distribution and, consequently, the UV-Vis spectrum. These changes manifest as shifts in the λmax and variations in the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

  • Bathochromic Shift (Red Shift): A shift to a longer λmax, indicating a decrease in the energy gap between the ground and excited states.[2] This is often caused by substituents that extend the conjugated π-system or by electron-donating groups.[3][4]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, signifying an increase in the transition energy.[2] This can be induced by substituents that disrupt conjugation or by the polarity of the solvent.[1]

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), leading to a more intense absorbance band.[2]

  • Hypochromic Effect: A decrease in the molar absorptivity (ε), resulting in a less intense band.[2]

These effects are not merely observational; they are rooted in the fundamental electronic perturbations caused by the substituents. For instance, an electron-donating group like an amino or hydroxyl group can increase the electron density on the aromatic ring through resonance, facilitating the π→π* transition and causing a bathochromic shift.[3] Conversely, an electron-withdrawing group can also lead to a bathochromic shift if it extends the conjugation of the π system.[5]

Comparative Analysis: Substituent Effects on Phenyl Sulfide Spectra

The true utility of UV-Vis spectroscopy in the context of phenyl sulfide derivatives lies in its ability to probe the electronic consequences of structural modifications. Let's examine the impact of various substituents on the absorbance spectra.

The UV spectrum of thioanisole (methyl phenyl sulfide), a simple derivative, shows a primary absorption band around 250 nm in the vapor phase, which is attributed to a π→π* transition.[6] In solution, this band can be influenced by the solvent. The introduction of substituents on the phenyl ring leads to predictable shifts. For example, alkyl groups generally cause a small bathochromic shift due to hyperconjugation.[3]

More dramatic shifts are observed with strongly electronically active groups. For instance, a nitro group (-NO₂), which is a powerful electron-withdrawing group, can significantly extend the conjugated system. In di(p-nitrophenyl) sulfide, this results in a substantial bathochromic shift, with absorbance extending into the visible region, making the compound colored.[7] Conversely, an electron-donating group like an amino group (-NH₂) also causes a bathochromic shift. The UV spectrum of 4-aminophenol, a related compound, shows an absorption maximum around 272 nm.[8]

The solvent environment also plays a crucial role. Peaks resulting from n→π* transitions are shifted to shorter wavelengths (a blue shift) with increasing solvent polarity.[1] This is due to the increased solvation of the lone pair of electrons, which lowers the energy of the n orbital.[1] Conversely, π→π* transitions often experience a red shift in polar solvents.[1]

To illustrate these principles, the following table summarizes the UV-Vis absorbance characteristics of several phenyl sulfide derivatives.

CompoundSubstituent(s)Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Expected Shift vs. Phenyl Sulfide
Phenyl SulfideNoneEthanol~250~10,000-
Thioanisole-CH₃ on sulfurMethanol~254~7,940Bathochromic[9]
4,4'-Dinitrophenyl sulfide-NO₂ at para positionsDichloromethane~350~15,000Significant Bathochromic[10]
4-Aminophenyl phenyl sulfide-NH₂ at para positionEthanol~275~12,000Bathochromic

Note: The values in this table are illustrative and can vary based on specific experimental conditions.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

The reliability of UV-Vis data hinges on a meticulously executed experimental protocol. The following is a self-validating workflow designed to ensure accuracy and reproducibility.

Diagram: UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow start_end start_end process process decision decision data data A Start: Prepare Stock Solution B Solvent Selection (e.g., Ethanol, Hexane) A->B Choose appropriate solvent C Serial Dilution to Working Concentrations B->C Ensure solubility D Spectrophotometer Warm-up & Calibration C->D Prepare instrument E Blank Measurement (Solvent Only) D->E Establish baseline F Sample Measurement (Cuvette with Sample) E->F Measure sample G Absorbance Spectrum Acquisition (200-400 nm) F->G Scan wavelength range H Data Analysis: Identify λmax & Absorbance G->H Process raw data I Check Linearity? (Beer's Law Plot) H->I I->C No, adjust concentrations J Final Data Reporting: λmax, ε I->J Yes K End J->K

Caption: Workflow for obtaining a UV-Vis absorbance spectrum.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of the phenyl sulfide derivative and dissolve it in a precise volume of a suitable solvent (e.g., spectroscopic grade ethanol) in a volumetric flask. The choice of solvent is critical; it must be transparent in the wavelength range of interest and should not react with the analyte.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to obtain a series of solutions with decreasing concentrations. This is essential for constructing a Beer's Law plot to determine the molar absorptivity.

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent used to prepare your samples. Place it in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from all subsequent measurements.

  • Sample Measurement: Rinse the cuvette with a small amount of your sample solution before filling it. Place the cuvette in the sample holder, ensuring the light beam passes through the transparent sides.

  • Spectrum Acquisition: Scan the sample across the desired wavelength range (typically 200-400 nm for phenyl sulfide derivatives). The instrument will plot absorbance versus wavelength.

  • Data Analysis: From the resulting spectrum, identify the wavelength of maximum absorbance (λmax). Record the absorbance value at this wavelength.

  • Verification with Beer's Law: Repeat steps 5-7 for all your prepared dilutions. Plot a graph of absorbance at λmax versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration), this plot should be linear. The slope of this line will be equal to the molar absorptivity (assuming a path length of 1 cm). A linear plot validates the data and confirms that the analyte is not undergoing concentration-dependent changes like aggregation.

Structure-Property Relationships: A Deeper Dive

The interplay between the substituent's electronic nature (donating or withdrawing) and its position on the phenyl ring (ortho, meta, or para) governs the spectral outcome.

Diagram: Influence of Substituents on Phenyl Sulfide UV-Vis Spectrum

Substituent_Effects central_node central_node effect_node effect_node shift_node shift_node shift_node2 shift_node2 A Phenyl Sulfide Core Structure B Electron Donating Group (e.g., -NH2, -OH, -OCH3) A->B C Electron Withdrawing Group (e.g., -NO2, -CN, -C=O) A->C E Decreased π-conjugation A->E steric hindrance (ortho-substituents) D Increased π-conjugation B->D donates e- density C->D extends conjugation F Bathochromic Shift (Red Shift, longer λmax) D->F H Hyperchromic Effect (Increased ε) D->H G Hypsochromic Shift (Blue Shift, shorter λmax) E->G I Hypochromic Effect (Decreased ε) E->I

Caption: Relationship between substituent type and spectral shifts.

This diagram illustrates that both electron-donating and electron-withdrawing groups, when they extend the π-conjugation, can lead to a bathochromic shift. However, steric hindrance, particularly from bulky ortho-substituents, can twist the phenyl rings out of planarity, disrupting π-conjugation and causing a hypsochromic shift.

Conclusion

The UV-Vis absorbance spectra of phenyl sulfide derivatives are rich sources of information about their electronic structure. By systematically analyzing the effects of various substituents and the solvent environment, researchers can gain valuable insights into the molecular properties of these compounds. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental technique, will empower scientists in diverse fields, from materials science to drug development, to leverage UV-Vis spectroscopy to its full potential. The ability to predict and interpret these spectra is not just an academic exercise; it is a practical tool for characterizing novel compounds and understanding their behavior.

References

  • Evolution of the UV-vis absorption spectrum of [MnIV = O]·⁺ upon addition of thioanisole (100 eq.). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (a) UV-visible absorption spectra of thioanisole 1, benzylamine 2 and... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • UV-Vis absorption spectra of the sulfide P1, sulfoxide P3 and sulfone... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • (a) UV-vis spectral change of 1 (2 mM) upon addition of 10 equiv.... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Thioanisole. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • (a) Experimental vapor-phase UV spectrum of thioanisole. (Adapted from... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 13, 2026, from [Link]

  • UV/VIS Spectroscopy. (2018). University of Basel. Retrieved February 13, 2026, from [Link]

  • Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones 1. Journal of the American Chemical Society, 71(1), 84-93. [Link]

  • Garabato, B. D., et al. (2015). Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore. The Journal of Physical Chemistry A, 119(23), 5965-5975. [Link]

  • 4-Aminophenyl disulfide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones1. Journal of the American Chemical Society, 71(1), 84–93. [Link]

  • Fehnel, E. A., & Carmack, M. (2002). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. III. Substituted Phenyl Sulfides. ResearchGate. [Link]

  • Phenethyl phenyl sulfide. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]

  • Electronic transitions in UV Visible spectroscopy. (2020, July 9). YouTube. Retrieved February 13, 2026, from [Link]

  • UV-Vis Absorption Spectroscopy - Theory. (n.d.). University of British Columbia. Retrieved February 13, 2026, from [Link]

  • Electronic Spectra: Ultraviolet and Visible Spectroscopy. (2015, July 18). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • CHAPTER 4 UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. Retrieved February 13, 2026, from [Link]

  • UV-Vis. Molecular Absorption Spectroscopy. (n.d.). Retrieved February 13, 2026, from [Link]

  • di(p-Nitrophenyl) sulfide. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. Retrieved February 13, 2026, from [Link]

  • UV-Vis Spectrum of 4-aminophenol. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Methanone, (4-aminophenyl)phenyl-. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • Gares, K. L. (2017). UV RESONANCE RAMAN INVESTIGATION OF EXPLOSIVES' UV PHOTOCHEMISTRY. D-Scholarship@Pitt. [Link]

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  • UV absorption cross-sections of selected sulfur-containing compounds at temperatures up to 500°C. (n.d.). DTU Research Database. Retrieved February 13, 2026, from [Link]

  • A fluorescence and UV/vis absorption dual-signaling probe with aggregation-induced emission characteristics for specific detection of cysteine. (2018, July 5). RSC Publishing. Retrieved February 13, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

4-(Butylthio)phenylmethanol: Proper Disposal &amp; Handling Procedures

Executive Summary & Hazard Characterization methanol (CAS: 94823-88-8) is a diaryl methanol derivative featuring a thioether (sulfide) linkage.[1][2] Unlike simple alcohols, the presence of the sulfur atom dictates speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

methanol (CAS: 94823-88-8) is a diaryl methanol derivative featuring a thioether (sulfide) linkage.[1][2] Unlike simple alcohols, the presence of the sulfur atom dictates specific disposal protocols to prevent the generation of toxic sulfur oxides (SOx) or dangerous exothermic reactions during waste consolidation.

Core Hazard Profile:

  • Chemical Class: Organic Sulfide / Alcohol.

  • Reactivity: High. The thioether group (

    
    ) is electron-rich and susceptible to rapid, exothermic oxidation by strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide, Hypochlorite) to form sulfoxides and sulfones.
    
  • Physical State: Typically a solid or viscous oil; often handled in organic solution.

  • Environmental: Lipophilic; presumed toxic to aquatic life with long-term effects. Zero-discharge policy applies.

Pre-Disposal Assessment: The "Segregation Firewall"

The most critical step in disposing of thioethers is segregation . Failure to segregate this compound from oxidizers is a leading cause of laboratory waste container over-pressurization and fires.

Compatibility Matrix
Chemical ClassCompatibility StatusOperational Directive
Strong Oxidizers (HNO₃, H₂O₂, Bleach)INCOMPATIBLE DANGER: Never mix. Risk of rapid exotherm and fume generation.
Halogenated Solvents (DCM, Chloroform)Chemically Compatible Logistical Warning: Mixing forces the waste into the more expensive "Halogenated" stream.
Non-Halogenated Solvents (MeOH, Acetone)Compatible Preferred matrix for liquid disposal.
Aqueous Acids/Bases Conditional Avoid strong acids which can protonate the alcohol or cleave the ether; keep pH 5-9.
Visual Logic: Segregation Workflow

The following diagram illustrates the critical decision pathways for waste stream selection.

WasteSegregation Start Waste Material: [4-(Butylthio)phenyl](phenyl)methanol StateCheck Physical State? Start->StateCheck Solid Solid Residue StateCheck->Solid Liquid In Solution StateCheck->Liquid SolidWaste Stream A: Solid Hazardous Waste (Sulfur-Bearing) Solid->SolidWaste OxidizerCheck Contains Oxidizers? (H2O2, HNO3) Liquid->OxidizerCheck SolventCheck Solvent Type? Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalo HaloWaste Stream B: Halogenated Organic (Sulfur-Bearing) Halo->HaloWaste NonHaloWaste Stream C: Non-Halogenated Organic (Sulfur-Bearing) NonHalo->NonHaloWaste OxidizerCheck->SolventCheck NO Quarantine STOP: QUARANTINE Do Not Pack. Neutralize Oxidizer First. OxidizerCheck->Quarantine YES

Figure 1: Decision tree for categorizing thioether waste streams to ensure regulatory compliance and safety.

Step-by-Step Disposal Protocols

Scenario A: Solid Residue (Pure Compound)

Objective: Dispose of pure solid material or contaminated consumables (gloves, weighing boats).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Transfer: Transfer solids using a spark-proof spatula.

  • Labeling:

    • Primary Identifier: "Hazardous Waste: Solid Organic Debris."

    • Constituents: "methanol."[1]

    • Hazard Checkbox: "Toxic," "Irritant."

    • CRITICAL NOTE: Add a secondary label: "CONTAINS SULFUR - INCINERATE ONLY." This alerts the waste management facility to use scrubbers during incineration.

Scenario B: Liquid Waste (Reaction Mixtures)

Objective: Dispose of the compound dissolved in reaction solvents.[3]

  • Solvent Identification: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Consolidation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Verify pH: Ensure the waste stream is neutral (pH 5-9). Acidic conditions can increase the volatility of sulfur byproducts.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Documentation: Log the volume and concentration on the container's accumulation log immediately.

Emergency Contingencies: Spills & Exposure

Mechanism of Action

In the event of a spill, the primary risk is not acute toxicity, but environmental contamination and slip hazards. However, improper cleanup using bleach (a common lab practice) can trigger a reaction.

Reaction Logic:



While this reaction neutralizes the sulfide, it is exothermic. On a large spill, this generates significant heat and potentially irritating fumes.
Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Absorb:

    • Do NOT use bleach or oxidizing cleaners initially.

    • Use inert absorbents: Vermiculite, Bentonite clay, or polypropylene pads.

  • Collect: Sweep absorbed material into a dedicated hazardous waste bag/pail.

  • Clean Surface: After the bulk material is removed, the surface can be wiped down with a dilute (10%) bleach solution to degrade trace residues, followed immediately by water.

Regulatory & Compliance Framework

All disposal must align with local and federal regulations (e.g., EPA RCRA in the US).

  • RCRA Classification: This compound is not P-listed or U-listed. It is classified as a Characteristic Waste based on the solvent it is dissolved in (usually D001 Ignitable ).

  • Sewer Disposal: STRICTLY PROHIBITED. The lipophilic nature of the butyl chain and phenyl rings suggests high bioaccumulation potential.

  • Final Destruction: The only acceptable final fate is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) equipped with sulfur scrubbers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Pan, X., et al. (2016). "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design." Organic Letters, 18(11), 2632–2635. (Cited for oxidation kinetics mechanism).[4] [Link]

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